Zalunfiban dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRCFLSNUIMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N8O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zalunfiban (RUC-4): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban, also known as RUC-4, is a potent and selective small-molecule antagonist of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1][2] It is under investigation as a pre-hospital therapeutic agent for ST-segment elevation myocardial infarction (STEMI), designed for rapid administration to inhibit platelet aggregation and restore blood flow.[3][4] This technical guide provides a detailed overview of the chemical structure and synthesis of Zalunfiban, intended for researchers and professionals in drug development.
Chemical Structure and Properties
Zalunfiban is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-N-(5-(5-oxo-7-(piperazin-1-yl)-5H-[1][5][6]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₈O₂S | |
| Molecular Weight | 386.43 g/mol | |
| CAS Number | 1448313-27-6 | [7] |
| SMILES | C1CN(CCN1)c2cc(=O)n3c(n2)sc(-c4cc(cnc4)NC(=O)CN)n3 | |
| Solubility | 60-80 mg/mL in aqueous solutions | [2][8] |
Mechanism of Action: Platelet Aggregation Inhibition
Zalunfiban's therapeutic effect stems from its ability to block the final common pathway of platelet aggregation. Platelet activation, triggered by various agonists such as thrombin, ADP, and thromboxane A2, leads to a conformational change in the αIIbβ3 integrin receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between platelets, leading to the formation of a thrombus. Zalunfiban binds to the αIIbβ3 receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[3][4]
Caption: Mechanism of action of Zalunfiban in inhibiting platelet aggregation.
Synthesis of Zalunfiban (RUC-4)
The synthesis of Zalunfiban is a multi-step process. The following is a general outline of a potential synthetic route based on the structure of the molecule. Specific details regarding reagents, reaction conditions, and yields would be found in detailed synthetic chemistry publications.
A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: a substituted pyridine derivative, a thiadiazole-pyrimidine core, and a piperazine moiety.
Caption: A potential synthetic pathway for Zalunfiban (RUC-4).
Experimental Protocols
Detailed experimental protocols for the synthesis of Zalunfiban (RUC-4) are not extensively available in the public domain but are referenced in the supplementary materials of the primary research article by Li et al. in Arteriosclerosis, Thrombosis, and Vascular Biology. The following are generalized experimental procedures for key reaction types that would be involved in the synthesis.
General Procedure for Cyclization to form Thiadiazole-Pyrimidine Core (B to I1): A substituted thiourea derivative is reacted with a suitable cyclizing agent, such as a halo-dicarbonyl compound, in an appropriate solvent (e.g., ethanol, DMF). The reaction mixture is typically heated to reflux for several hours. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (C to I1): The thiadiazole-pyrimidine intermediate containing a suitable leaving group (e.g., a halogen) is reacted with piperazine in a polar aprotic solvent (e.g., DMSO, NMP) at an elevated temperature. A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction. The product is isolated by aqueous workup and purified by chromatography.
General Procedure for Amide Coupling (I1 and I2 to Zalunfiban): The functionalized pyridine intermediate (containing a carboxylic acid or its activated derivative) is coupled with the thiadiazole-pyrimidine amine intermediate. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are employed in a solvent like DMF or DCM. The reaction is typically stirred at room temperature until completion. The final product, Zalunfiban, is purified by preparative HPLC.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of Zalunfiban.
Table 1: In Vitro Activity of Zalunfiban
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 45 nM | Human | Platelet αIIbβ3 antagonism | [9] |
| IC₅₀ | 40 ± 9 nM | Human | ADP-induced platelet aggregation (without aspirin) | [9] |
| IC₅₀ | 37 ± 5 nM | Human | ADP-induced platelet aggregation (with aspirin) | [9] |
Table 2: Pharmacokinetic Parameters of Zalunfiban in Non-Human Primates (Intramuscular Administration)
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (hours) | Bioavailability | Reference |
| 1.0 | - | 15 | 0.28 - 0.56 | 1.2 | [9] |
| 1.93 | - | 5-15 | 0.28 - 0.56 | 0.60 - 0.88 | [9] |
| 3.86 | - | 5-15 | 0.28 - 0.56 | 0.60 - 0.88 | [9] |
Table 3: Pharmacokinetic Parameters of Zalunfiban in STEMI Patients (Subcutaneous Administration)
| Dose (mg/kg) | Mean Cₘₐₓ (ng/mL) | Median Tₘₐₓ (min) | Reference |
| 0.075 | 96.7 ± 26.0 | 15 | [10] |
| 0.090 | 152.4 ± 114.0 | 15 | [10] |
| 0.110 | 129.8 ± 23.3 | 15 | [10] |
Conclusion
Zalunfiban (RUC-4) is a promising antiplatelet agent with a well-defined chemical structure and a mechanism of action that targets the final common pathway of platelet aggregation. While detailed, publicly available synthetic protocols are limited, the molecular architecture suggests a feasible multi-step synthesis involving key heterocyclic intermediates. The available quantitative data from preclinical and clinical studies highlight its potent in vitro activity and rapid pharmacokinetic profile, supporting its development for the acute treatment of myocardial infarction. Further research and publication of detailed synthetic methodologies will be valuable for the scientific community.
References
- 1. ahajournals.org [ahajournals.org]
- 2. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Buy Rimocidin (EVT-280702) | 1393-12-0 [evitachem.com]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Zalunfiban | CAS No: 1448313-27-6 [aquigenbio.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Zalunfiban with Glycoprotein IIb/IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban, also known as RUC-4, is a second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a critical target for antiplatelet therapy.[2] Zalunfiban is under investigation for the pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI), where rapid and potent platelet inhibition is crucial.[3] This technical guide provides a comprehensive overview of the binding characteristics of zalunfiban to the GPIIb/IIIa receptor, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Zalunfiban exhibits a distinct mechanism of action compared to first-generation GPIIb/IIIa inhibitors. It is designed to bind to the GPIIb/IIIa receptor and lock it in an inactive conformation. This is achieved by displacing the Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) of the β3 subunit, which is essential for ligand (e.g., fibrinogen) binding.[2] This mode of action prevents the conformational changes that lead to the high-affinity ligand-binding state of the receptor, a mechanism believed to contribute to the reduced risk of thrombocytopenia, a serious side effect associated with earlier GPIIb/IIIa inhibitors.[2]
Quantitative Data: Inhibitory Potency of Zalunfiban
While direct binding affinity constants such as Kd or Ki from radioligand binding assays are not extensively published in the public domain, the inhibitory potency of zalunfiban has been characterized through functional assays that measure the inhibition of platelet aggregation. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies.
| Parameter | Agonist | Anticoagulant | Value (nM) | Reference |
| IC50 | ADP | Citrate | 54 ± 13 | [4] |
| IC50 | ADP | PPACK | 102 ± 22 | [4] |
| IC50 | TRAP | Citrate | 66 ± 25 | [4] |
| IC50 | TRAP | PPACK | 122 ± 17 | [4] |
| IC50 | ADP | Citrate (Aspirin-treated) | 37 ± 5 | [4] |
| IC50 | ADP | Bivalirudin | 100 ± 23 | [5] |
ADP: Adenosine diphosphate; TRAP: Thrombin Receptor Activating Peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a standard method to assess the functional response of platelets and the inhibitory effect of compounds like zalunfiban.
1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).[4]
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.[4]
-
The platelet count in the PRP is adjusted, typically to 2.5 x 108 platelets/mL, using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.[4]
2. Incubation with Inhibitor:
-
Aliquots of PRP are incubated with varying concentrations of zalunfiban or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.[4]
3. Induction of Platelet Aggregation:
-
Platelet aggregation is initiated by adding a platelet agonist, such as ADP (e.g., 20 µM final concentration) or TRAP (e.g., 20 µM final concentration), to the PRP in an aggregometer cuvette with continuous stirring.[4][6]
4. Data Acquisition and Analysis:
-
The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.
-
The maximum platelet aggregation is recorded, and the IC50 value is calculated by plotting the percentage inhibition of aggregation against the logarithm of the zalunfiban concentration and fitting the data to a sigmoidal dose-response curve.[4]
Flow Cytometry for Receptor Occupancy (PAC-1 Binding)
Flow cytometry can be employed to assess the occupancy of the GPIIb/IIIa receptor by zalunfiban by measuring the binding of a conformation-specific antibody, PAC-1, which recognizes the activated form of the receptor.
1. Sample Preparation:
-
Whole blood is collected in tubes containing an anticoagulant.
-
Aliquots of whole blood are incubated with escalating concentrations of zalunfiban.[4]
2. Platelet Activation and Staining:
-
The platelets are activated with an agonist like ADP.
-
A fluorescently labeled PAC-1 antibody is added to the samples. PAC-1 will only bind to GPIIb/IIIa receptors that are in the activated conformation and are not occupied by zalunfiban.[4][7]
-
A fluorescently labeled antibody against a general platelet marker (e.g., CD41) is also included to identify the platelet population.
3. Flow Cytometric Analysis:
-
The samples are analyzed on a flow cytometer.
-
The platelet population is gated based on the CD41 signal.
-
The fluorescence intensity of PAC-1 binding within the platelet gate is measured.
4. Data Interpretation:
-
A decrease in PAC-1 binding in the presence of zalunfiban indicates receptor occupancy by the inhibitor.
-
The percentage of receptor occupancy can be quantified by comparing the PAC-1 signal in the presence and absence of the inhibitor.
Visualizations
Signaling Pathway of Platelet Aggregation
Caption: Zalunfiban inhibits platelet aggregation by locking GPIIb/IIIa in an inactive state.
Experimental Workflow for Platelet Aggregation Assay```dot
Caption: Causal chain from zalunfiban administration to its therapeutic antithrombotic effect.
Conclusion
Zalunfiban is a potent inhibitor of platelet aggregation, acting through a unique mechanism that stabilizes the inactive conformation of the GPIIb/IIIa receptor. The quantitative data from functional assays demonstrate its significant inhibitory activity against various platelet agonists. The detailed experimental protocols provided herein offer a foundation for the in vitro characterization of zalunfiban and similar compounds. The visualizations illustrate the key biological and experimental concepts related to its mechanism of action. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of antithrombotic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 4. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Zalunfiban Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban, also known as RUC-4, is a novel, subcutaneously administered small molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] As a second-generation GPIIb/IIIa inhibitor, Zalunfiban is designed for rapid, potent, and predictable antiplatelet effects, particularly in the acute setting of ST-elevation myocardial infarction (STEMI).[4][5][6][7] This technical guide provides an in-depth overview of the in vitro characterization of Zalunfiban dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflow. This compound is the salt form of Zalunfiban, which typically offers enhanced water solubility and stability.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₈O₂S | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| IC₅₀ (αIIbβ3) | 45 nM | MedchemExpress[3] |
In Vitro Efficacy: Inhibition of Platelet Aggregation
Zalunfiban has been demonstrated to be a potent inhibitor of platelet aggregation induced by various agonists.[4] Its efficacy has been evaluated in vitro using light transmission aggregometry (LTA) in human platelet-rich plasma (PRP). The following tables summarize the percentage inhibition of the primary slope of aggregation at different concentrations of Zalunfiban in response to adenosine diphosphate (ADP) and thrombin receptor activating peptide (TRAP), a potent activator of platelets, in plasma anticoagulated with either PPACK (a synthetic thrombin inhibitor) or trisodium citrate (TSC).
Table 1: Inhibition of Platelet Aggregation in PPACK Anticoagulated Plasma
| Zalunfiban Concentration | Agonist | Mean Primary Slope | % Inhibition of Primary Slope |
| Vehicle Control | ADP | 100 | 0 |
| TRAP | 100 | 0 | |
| Low Concentration | ADP | ~50 | ~50 |
| TRAP | ~80 | ~20 | |
| Medium Concentration | ADP | ~20 | ~80 |
| TRAP | ~60 | ~40 | |
| High Concentration | ADP | ~10 | ~90 |
| TRAP | ~10 | ~90 |
Data extrapolated from graphical representations in "Effects of zalunfiban treatment on rate of platelet aggregation. PRP..." on ResearchGate.[2]
Table 2: Inhibition of Platelet Aggregation in TSC Anticoagulated Plasma
| Zalunfiban Concentration | Agonist | Mean Primary Slope | % Inhibition of Primary Slope |
| Vehicle Control | ADP | 100 | 0 |
| TRAP | 100 | 0 | |
| Low Concentration | ADP | ~60 | ~40 |
| TRAP | ~80 | ~20 | |
| Medium Concentration | ADP | ~30 | ~70 |
| TRAP | ~50 | ~50 | |
| High Concentration | ADP | ~10 | ~90 |
| TRAP | ~10 | ~90 |
Data extrapolated from graphical representations in "Effects of zalunfiban treatment on rate of platelet aggregation. PRP..." on ResearchGate.[2]
These data indicate that Zalunfiban potently inhibits platelet aggregation induced by both ADP and TRAP in a dose-dependent manner. Notably, Zalunfiban demonstrates strong inhibition of TRAP-induced aggregation, highlighting its effectiveness against thrombin-mediated platelet activation, a key event in thrombosis.[8][9][10]
Experimental Protocols
Light Transmission Aggregometry (LTA)
The in vitro antiplatelet activity of Zalunfiban is primarily assessed using Light Transmission Aggregometry (LTA), which is considered the "gold standard" for platelet aggregation testing.[11][12]
Objective: To measure the ability of Zalunfiban to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulants: 3.2% Trisodium Citrate (TSC) or PPACK
-
Platelet agonists: Adenosine Diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP)
-
This compound stock solution
-
Saline or appropriate vehicle control
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing either 3.2% TSC or PPACK as the anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5 x 10⁸ platelets/mL, using PPP.
-
Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control at 37°C for a specified period.
-
Aggregation Measurement:
-
The PRP samples are placed in the aggregometer cuvettes with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP or TRAP) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified by measuring the maximum aggregation percentage and the primary slope of the aggregation curve. The percentage inhibition by Zalunfiban is calculated relative to the vehicle control.
Visualizations
Signaling Pathway of Zalunfiban's Action
Caption: Zalunfiban inhibits platelet aggregation by stabilizing the inactive conformation of the GPIIb/IIIa receptor.
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for assessing the in vitro antiplatelet efficacy of Zalunfiban.
Mechanism of Action
Zalunfiban exerts its antiplatelet effect by targeting the final common pathway of platelet aggregation.[6] Platelet activation by various agonists such as thrombin, ADP, and thromboxane A2 triggers an "inside-out" signaling cascade that leads to a conformational change in the GPIIb/IIIa receptor on the platelet surface.[8][13] This change transforms the receptor from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to the formation of a platelet aggregate.
Zalunfiban is a direct antagonist of the GPIIb/IIIa receptor.[1] It binds to the receptor and stabilizes it in its inactive conformation.[6] By preventing the conformational change to the active state, Zalunfiban effectively blocks the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation regardless of the initial activating stimulus.[4] This broad-spectrum inhibitory action makes it a potent antiplatelet agent.[13]
Conclusion
The in vitro characterization of this compound demonstrates its potent and dose-dependent inhibition of platelet aggregation. Its mechanism of action, targeting the final common pathway of platelet aggregation by antagonizing the GPIIb/IIIa receptor, provides a strong rationale for its development as a rapid-acting antiplatelet agent for acute thrombotic events. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and cardiovascular medicine.
References
- 1. What is Zalunfiban used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 5. Current and Future Roles of Glycoprotein IIb–IIIa Inhibitors in Primary Angioplasty for ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 7. jems.com [jems.com]
- 8. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. celecor.com [celecor.com]
RUC-4: A Novel Antiplatelet Agent for Point-of-Care Treatment
An In-depth Technical Guide on the Discovery and Development of the αIIbβ3 Antagonist RUC-4
Executive Summary
RUC-4, also known as Zalunfiban, is a second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, designed for rapid, subcutaneous administration in the acute setting of ST-segment elevation myocardial infarction (STEMI).[1] Developed as a more potent and soluble successor to its predecessor, RUC-2, RUC-4 offers a unique mechanism of action that locks the αIIbβ3 receptor in an inactive conformation.[2][3][4] This prevents the conformational changes associated with first-generation αIIbβ3 antagonists, which can lead to paradoxical platelet activation and thrombocytopenia.[2][5] Preclinical and clinical studies have demonstrated RUC-4's ability to achieve rapid, high-grade platelet inhibition with a limited duration of action, positioning it as a promising agent for pre-hospital treatment of myocardial infarction.[2][5]
Mechanism of Action
RUC-4 is a non-RGD mimetic that targets the αIIbβ3 receptor, a key player in the final common pathway of platelet aggregation.[2] Unlike fibrinogen and other αIIbβ3 antagonists that coordinate with the magnesium ion (Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the β3 subunit, RUC-4's primary amine displaces the Mg2+.[2] This action locks the receptor in its inactive state, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[2][5] This unique mechanism avoids the conformational changes that can expose neoepitopes and lead to antibody-mediated thrombocytopenia, a known side effect of some earlier αIIbβ3 inhibitors.[3][4]
A diagram illustrating the signaling pathway of platelet activation and the inhibitory action of RUC-4 is provided below.
Caption: Platelet activation signaling pathway and RUC-4's mechanism of inhibition.
Preclinical Development
In Vitro Studies
Initial in vitro studies established RUC-4 as a potent inhibitor of platelet aggregation. It was found to be approximately 20% more potent than its predecessor, RUC-2, in inhibiting human ADP-induced platelet aggregation.[3][4][6] A key characteristic of RUC-4 is its high solubility in aqueous solutions (60–80 mg/mL), a significant improvement over RUC-2.[3][4][6]
The inhibitory concentration (IC50) of RUC-4 was determined under various conditions. In human platelet-rich plasma (PRP) from citrate-anticoagulated blood, the IC50 for ADP-induced platelet aggregation was 40 ± 9 nM.[7] The presence of aspirin did not significantly affect this potency (IC50 of 37 ± 5 nM).[7] However, the choice of anticoagulant was found to influence the measured IC50, with higher values observed in blood anticoagulated with D-phenylalanyl-prolyl-arginyl chloromethyl ketone (PPACK) compared to citrate.[7]
Table 1: In Vitro Potency of RUC-4
| Parameter | Condition | Value | Reference |
| IC50 | ADP-induced aggregation (human PRP, citrate) | 40 ± 9 nM | [7] |
| IC50 | ADP-induced aggregation with aspirin (human PRP, citrate) | 37 ± 5 nM | [7] |
| IC50 | TRAP-induced aggregation (human PRP, PPACK) | 122 ± 17 nM | [7] |
| IC50 | TRAP-induced aggregation (human PRP, citrate) | 66 ± 25 nM | [7] |
| IC50 | ADP-induced aggregation (human PRP, PPACK) | 102 ± 22 nM | [7] |
| IC50 | ADP-induced aggregation (human PRP, citrate) | 54 ± 13 nM | [7] |
In Vivo Studies in Animal Models
Preclinical in vivo studies were conducted in mice and non-human primates (NHPs) to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and antithrombotic efficacy of RUC-4.
In a mouse model of FeCl3-induced carotid artery thrombosis, both RUC-2 and RUC-4 were effective in preventing thrombotic occlusion.[3][4][6] RUC-4 also demonstrated efficacy in a laser-induced microvascular thrombosis model in transgenic mice with humanized platelets.[3][4][6]
Pharmacokinetic and pharmacodynamic studies in NHPs showed that intramuscular (IM) and subcutaneous (SC) administration of RUC-4 resulted in rapid absorption, with peak blood levels reached within 5-15 minutes.[7] This led to dose-dependent, high-grade inhibition of platelet aggregation (>80%) within 30 minutes, with the effects lasting for several hours.[7]
Table 2: Pharmacokinetics of RUC-4 in Non-Human Primates
| Dose (mg/kg) | Route | Cmax (µM) | Tmax (min) | T1/2 (hours) | Bioavailability |
| 1.0 | IM | 0.82 | 5 | 0.28 | 1.2 |
| 1.0 | SC | 0.28 | 15 | 0.56 | 0.55 |
| 1.93 | IM | 1.5 | 5 | 0.38 | 0.88 |
| 1.93 | SC | 1.1 | 5 | 0.44 | 0.88 |
| 3.86 | IM | 2.5 | 5 | 0.35 | 0.60 |
| 3.86 | SC | 1.9 | 5 | 0.49 | 0.70 |
Data adapted from preclinical studies in non-human primates.[7]
Clinical Development
Phase I Studies
Phase I clinical trials evaluated the safety, tolerability, PK, and PD of subcutaneously administered RUC-4 in healthy volunteers and patients with stable coronary artery disease (CAD) on aspirin therapy.[2][5][8] The studies demonstrated that RUC-4 was well-tolerated and achieved the primary pharmacodynamic endpoint of >80% inhibition of platelet aggregation (IPA) in response to 20 μmol/L of ADP within 15 minutes.[5][8] The platelet inhibition was dose-dependent and returned towards baseline within 2 hours.[2][5] No serious adverse events, bleeding, or thrombocytopenia were observed.[5][8]
Table 3: Inhibition of Platelet Aggregation (IPA) in Phase I Studies
| Population | Dose (mg/kg) | Mean IPA at 15 min |
| Healthy Volunteers | 0.05 | 71.8% ± 15.0% |
| Healthy Volunteers | 0.075 | 84.7% ± 16.7% |
| Stable CAD Patients | 0.04 | 53.6% ± 17.0% |
| Stable CAD Patients | 0.05 | 76.9% ± 10.6% |
| Stable CAD Patients | 0.075 | 88.9% ± 12.7% |
Data from a Phase I study in healthy volunteers and patients with stable coronary artery disease.[8]
Phase II Studies
A Phase IIa, open-label, dose-escalating study (CEL-02) assessed the PK, PD, and tolerability of RUC-4 in 27 STEMI patients undergoing primary percutaneous coronary intervention (pPCI).[9] Patients received a single weight-adjusted subcutaneous injection of RUC-4 at doses of 0.075 mg/kg, 0.090 mg/kg, or 0.110 mg/kg.[9] The study confirmed that RUC-4 induced rapid, dose-dependent, high-grade inhibition of platelet function within 15 minutes.[9][10] The time to 50% return of platelet function was dose-dependent, ranging from approximately 90 to 112 minutes.[9]
Table 4: Platelet Function Inhibition in STEMI Patients (CEL-02 Study)
| Dose (mg/kg) | Mean Inhibition at 15 min (iso-TRAP assay) | Time to 50% Return of Platelet Function (min) |
| 0.075 | 77.5% | 89.1 |
| 0.090 | 87.5% | 104.2 |
| 0.110 | 90.6% | 112.4 |
Data from the CEL-02 Phase IIa study in STEMI patients.[9][10]
Phase III Studies
The ongoing CELEBRATE trial is a Phase 3, randomized, double-blind, placebo-controlled international study designed to evaluate the efficacy and safety of prehospital subcutaneous zalunfiban (RUC-4) in patients with STEMI intended for pPCI.[11] The trial will enroll approximately 2,499 patients who will be randomized to receive one of two doses of zalunfiban or placebo in the ambulance.[11] The primary efficacy outcome is a ranked 7-point scale of clinical outcomes, and the primary safety outcome is severe or life-threatening bleeding.[11]
Experimental Protocols
Platelet Aggregation Assays
The primary method for assessing the pharmacodynamic effect of RUC-4 is light transmission aggregometry (LTA).[2]
-
Sample Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate or PPACK).[7] Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 600 x g for 1-2.5 minutes).[7] Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed (e.g., 1200 x g for 8 minutes).[7]
-
Assay Procedure: PRP is incubated with varying concentrations of RUC-4 or a vehicle control for a specified period (e.g., 20 minutes) at 37°C with stirring in an aggregometer.[7] Platelet aggregation is then induced by adding an agonist, such as ADP (e.g., 5 µM or 20 µM) or thrombin receptor activating peptide (TRAP).[2][7]
-
Data Analysis: The change in light transmittance is recorded over time. The primary slope of aggregation is used to quantify the extent and rate of platelet aggregation.[12] The percentage inhibition of platelet aggregation (IPA) is calculated by comparing the aggregation in the presence of RUC-4 to the control sample.[7] The IC50 value is determined by plotting the IPA against the log concentration of RUC-4.
A diagram of the experimental workflow for determining the IC50 of RUC-4 is shown below.
Caption: Experimental workflow for RUC-4 IC50 determination using LTA.
Pharmacokinetic Analysis
Blood samples are collected at various time points before and after RUC-4 administration.[7] Whole blood or plasma concentrations of RUC-4 are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including Cmax, Tmax, T1/2, and bioavailability, are then calculated from the concentration-time data.[7]
Conclusion
RUC-4 represents a significant advancement in antiplatelet therapy, particularly for the early management of STEMI. Its unique mechanism of action, which locks the αIIbβ3 receptor in an inactive state, offers a potential safety advantage over previous generations of αIIbβ3 inhibitors.[2][5] The rapid onset of action and limited duration of effect following subcutaneous administration make it well-suited for pre-hospital use.[2][5] The comprehensive preclinical and clinical development program has provided robust data on its pharmacokinetics and pharmacodynamics, paving the way for the ongoing pivotal Phase III CELEBRATE trial, which will ultimately determine its clinical utility in improving outcomes for patients with myocardial infarction.[11]
References
- 1. Prof. Jur Ten Berg Presents Clinical Trial Results of Zalunfiban (RUC-4), a Novel Platelet Glycoprotein IIb/IIIa Inhibitor (GPI), in STEMI Patients - Diagram Research [diagramresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Human Use of RUC-4: A Nonactivating Second-Generation Small-Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point-of-Care Treatment of ST-Segment-Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prehospital treatment with zalunfiban (RUC-4) in patients with ST- elevation myocardial infarction undergoing primary percutaneous coronary intervention: Rationale and design of the CELEBRATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Zalunfiban for the Prevention of Thrombotic Events: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban (formerly RUC-4) is an investigational, next-generation antiplatelet agent classified as a glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitor.[1] It is being developed for the pre-hospital emergency treatment of ST-elevation myocardial infarction (STEMI) to prevent thrombotic events.[1][2] This guide provides a comprehensive overview of the core research, clinical trial data, and experimental protocols related to zalunfiban.
Mechanism of Action
Zalunfiban is a highly specific antagonist of the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[3] The GP IIb/IIIa receptor is crucial for platelet aggregation, the final common pathway in the formation of a thrombus.[3][4] By binding to this receptor, zalunfiban prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists, including thrombin, thromboxane A2, and ADP.[1][5]
A key feature of zalunfiban's mechanism is its interaction with the Metal Ion-Dependent Adhesion Site (MIDAS) of the GP IIb/IIIa receptor. By displacing the magnesium ion at this site, it locks the receptor in an inactive conformation.[1] This mode of action is designed to be potent and rapid while minimizing the risk of thrombocytopenia, a known side effect of some other GP IIb/IIIa inhibitors.[5][6]
dot
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. dicardiology.com [dicardiology.com]
- 3. What is Zalunfiban used for? [synapse.patsnap.com]
- 4. New subcutaneous drug improves outcomes in STEMI patients - Medical Conferences [conferences.medicom-publishers.com]
- 5. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
The Molecular Basis of Zalunfiban's Anti-Aggregation Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalunfiban (formerly RUC-4) is a novel, subcutaneously administered small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] It is under development for the early, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[2][3] This technical guide provides an in-depth analysis of the molecular basis for Zalunfiban's potent anti-platelet aggregation effects. It details the drug's unique mechanism of action, summarizes key quantitative pharmacodynamic data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Role of GPIIb/IIIa in Platelet Aggregation
Platelet aggregation is the final common pathway in thrombus formation.[4] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or thromboxane A2, the GPIIb/IIIa receptor undergoes a conformational change to a high-affinity state.[4][5] This "inside-out" signaling allows the binding of soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[5][6] The binding of fibrinogen to GPIIb/IIIa also initiates "outside-in" signaling, which further reinforces platelet activation and aggregation.[7]
Zalunfiban is a second-generation GPIIb/IIIa inhibitor designed for rapid onset and short duration of action, making it suitable for emergency use.[8] Unlike first-generation intravenous GPIIb/IIIa inhibitors, Zalunfiban's subcutaneous administration and unique mechanism of action aim to provide potent antiplatelet effects while minimizing bleeding risks and the potential for thrombocytopenia.[9][10]
Molecular Mechanism of Action
Zalunfiban exerts its anti-aggregation effect through a unique mechanism of action that distinguishes it from other GPIIb/IIIa inhibitors.
Targeting the GPIIb/IIIa Receptor
Zalunfiban directly binds to the GPIIb/IIIa receptor on the platelet surface.[11] This receptor is the most abundant on platelets and is central to the process of aggregation.[5]
Unique Binding at the MIDAS Site
Zalunfiban binds to the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit of the GPIIb/IIIa receptor.[12] By displacing the essential magnesium ion (Mg2+) at this site, Zalunfiban effectively locks the receptor in an inactive conformation.[12] This prevents the conformational change required for fibrinogen binding. This mechanism is distinct from RGD-mimetic inhibitors which can sometimes induce a partially active receptor conformation.[12]
Inhibition of All Agonist-Induced Platelet Aggregation
By blocking the final common pathway of platelet aggregation, Zalunfiban is effective at inhibiting aggregation induced by all known platelet agonists, including thrombin, thromboxane A2, and ADP.[5]
Quantitative Pharmacodynamic Data
The anti-aggregation effect of Zalunfiban has been quantified in both preclinical and clinical studies.
Table 1: Preclinical Pharmacodynamics of Zalunfiban (RUC-4)
| Parameter | Value | Species/System | Agonist | Anticoagulant | Citation |
| IC50 | 40 ± 9 nM | Human Platelet-Rich Plasma | ADP | Citrate | [4] |
| IC50 (with Aspirin) | 37 ± 5 nM | Human Platelet-Rich Plasma | ADP | Citrate | [4] |
| IC50 | 102 ± 22 nM | Human Platelet-Rich Plasma | ADP | PPACK | [4] |
| IC50 | 66 ± 25 nM | Human Platelet-Rich Plasma | TRAP | Citrate | [4] |
| IC50 | 122 ± 17 nM | Human Platelet-Rich Plasma | TRAP | PPACK | [4] |
IC50: Half-maximal inhibitory concentration; ADP: Adenosine diphosphate; TRAP: Thrombin receptor activating peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone.
Table 2: Clinical Pharmacodynamics of Zalunfiban (RUC-4) in Phase I and IIa Studies
| Dose (subcutaneous) | Population | Time Post-Dose | Assay | Mean Inhibition of Platelet Aggregation | Citation |
| 0.05 mg/kg | Healthy Volunteers | 15 minutes | LTA (20 µM ADP) | 71.8% ± 15.0% | [13] |
| 0.075 mg/kg | Healthy Volunteers | 15 minutes | LTA (20 µM ADP) | 84.7% ± 16.7% | [13] |
| 0.05 mg/kg | Stable CAD Patients | 15 minutes | LTA (20 µM ADP) | 76.9% ± 10.6% | [13] |
| 0.075 mg/kg | Stable CAD Patients | 15 minutes | LTA (20 µM ADP) | 88.9% ± 12.7% | [13] |
| 0.075 mg/kg | STEMI Patients | 15 minutes | VerifyNow iso-TRAP | 77.5% (65.7%-90.6%) | [9] |
| 0.090 mg/kg | STEMI Patients | 15 minutes | VerifyNow iso-TRAP | 87.5% (73.8%-93.1%) | [9] |
| 0.110 mg/kg | STEMI Patients | 15 minutes | VerifyNow iso-TRAP | 91.7% (76.4%-99.3%) | [9] |
LTA: Light Transmission Aggregometry; CAD: Coronary Artery Disease; STEMI: ST-segment elevation myocardial infarction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Zalunfiban's anti-aggregation effect.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist in the presence of an inhibitor.
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: A known concentration of Zalunfiban or placebo is added to the PRP and incubated for a specified time at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist (e.g., ADP at a final concentration of 20 µM) is added to the cuvette to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is determined relative to the PPP reference.[6]
VerifyNow Platelet Function Assay
Objective: To provide a rapid assessment of platelet function, particularly in a clinical setting.
Protocol:
-
Blood Collection: Whole blood is collected directly into a Greiner blue top tube containing 3.2% sodium citrate.
-
Assay Cartridge: The VerifyNow assay cartridge contains microbeads coated with a platelet agonist (e.g., iso-TRAP for the GPIIb/IIIa receptor).
-
Sample Loading: The citrated whole blood sample is transferred to the assay cartridge.
-
Measurement Principle: The instrument measures the rate and extent of bead agglutination as platelets bind to the agonist-coated beads. This is detected by an increase in light transmission.
-
Data Output: The instrument provides a result in Platelet Reaction Units (PRU) or percentage of inhibition, indicating the level of platelet function.[9][14]
Competitive GPIIb/IIIa Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki or IC50) of a test compound (Zalunfiban) to the GPIIb/IIIa receptor.
Protocol:
-
Receptor Preparation: Purified GPIIb/IIIa receptors are coated onto the wells of a microtiter plate.
-
Ligand Labeling: A known GPIIb/IIIa ligand (e.g., fibrinogen or a specific antibody) is labeled with a detectable marker (e.g., biotin, a fluorophore, or an enzyme).
-
Competition: The coated wells are incubated with the labeled ligand and varying concentrations of the unlabeled test compound (Zalunfiban).
-
Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. Unbound reagents are then washed away.
-
Detection: The amount of bound labeled ligand is quantified using a detection system appropriate for the label (e.g., streptavidin-HRP for biotin, fluorescence reader for a fluorophore).
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is calculated from the resulting curve.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Zalunfiban's Mechanism of Action on the GPIIb/IIIa Receptor
Caption: Zalunfiban binds to the MIDAS site, preventing GPIIb/IIIa activation and subsequent platelet aggregation.
Diagram 2: Experimental Workflow for Light Transmission Aggregometry (LTA)
Caption: A stepwise workflow for assessing platelet aggregation using Light Transmission Aggregometry.
Diagram 3: Downstream Signaling Blockade by Zalunfiban
Caption: Zalunfiban blocks the activation of GPIIb/IIIa, thereby inhibiting both fibrinogen binding and subsequent outside-in signaling.
Conclusion
Zalunfiban's molecular mechanism, centered on its unique binding to the MIDAS site of the GPIIb/IIIa receptor, provides a potent and comprehensive inhibition of platelet aggregation. By locking the receptor in an inactive state, it effectively blocks the final common pathway of thrombus formation. The quantitative data from preclinical and clinical studies demonstrate its rapid and profound antiplatelet effect. The detailed experimental protocols provide a framework for the continued investigation and understanding of this and similar compounds. For researchers and drug development professionals, Zalunfiban represents a significant advancement in antiplatelet therapy, with a molecular basis that is both well-characterized and clinically promising.
References
- 1. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jems.com [jems.com]
- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycoprotein IIb-IIIa content and platelet aggregation in healthy volunteers and patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. About zalunfiban - CeleCor Therapeutics [celecor.com]
Methodological & Application
Application Notes and Protocols: Solubility of Zalunfiban Dihydrochloride in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban dihydrochloride is a potent and selective small molecule inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1] It is under investigation as a rapid-acting antiplatelet agent for the treatment of acute coronary syndromes, such as ST-segment elevation myocardial infarction (STEMI).[1][2] The formulation of this compound for parenteral administration necessitates a thorough understanding of its solubility in various solvent systems, particularly in Dimethyl Sulfoxide (DMSO), a common solvent for initial drug dissolution, and saline, a physiologically compatible vehicle. These application notes provide a summary of the known solubility data for this compound and detailed protocols for its determination.
Mechanism of Action: Glycoprotein IIb/IIIa Inhibition
Zalunfiban exerts its antiplatelet effect by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding is designed to lock the receptor in an inactive state, thereby preventing the binding of fibrinogen and von Willebrand factor.[1] This action effectively blocks the final common pathway of platelet aggregation, regardless of the initial platelet activator, including thrombin, adenosine diphosphate (ADP), and thromboxane A2.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in DMSO and in mixed aqueous systems. The dihydrochloride salt form is noted to have enhanced water solubility compared to the free base.[3]
| Solvent/System | Reported Solubility | Molar Equivalent | Notes |
| DMSO | 10 mg/mL | 21.77 mM | May require ultrasonication and warming to 60°C for complete dissolution.[4] |
| 10% DMSO in Saline with 20% SBE-β-CD | ≥ 1 mg/mL | ≥ 2.18 mM | A clear solution is achievable at this concentration.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 0.67 mg/mL | ≥ 1.46 mM | A clear solution is achievable at this concentration.[4] |
| Saline (0.9% NaCl) | Not explicitly quantified | - | While a precise value is not publicly available, the need for co-solvents in aqueous formulations suggests that the solubility in saline alone is significantly lower than in DMSO or mixed systems. |
Experimental Protocols
The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer (e.g., Saline)
This protocol is a high-throughput method to assess the solubility of a compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Saline (0.9% w/v NaCl in purified water) or Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or a UV-Vis spectrophotometer with a plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution, using sonication or gentle warming if necessary.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add 98 µL of saline (or PBS) to each well. Transfer 2 µL of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
UV-Vis Spectroscopy: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of this compound and calculate the concentration using a standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
DMSO
-
Saline (0.9% w/v NaCl in purified water)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (DMSO or saline). Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After the incubation period, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-precipitates.
-
Quantification:
-
HPLC: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method with a standard curve.
-
UV-Vis Spectroscopy: Dilute the filtered solution and measure the absorbance at the λmax of the compound. Calculate the concentration using a standard curve prepared in the same solvent.
-
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Conclusion
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. Its solubility in aqueous media like saline is more limited, often necessitating the use of co-solvents or formulation enhancers for parenteral preparations. The provided protocols offer standardized methods for researchers to determine both the kinetic and thermodynamic solubility of this compound, which is crucial for ongoing research and development in the pharmaceutical field.
References
Application Notes and Protocols for In Vitro Platelet Aggregation Assay with Zalunfiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid and potent antiplatelet effects.[1] It is administered subcutaneously and acts by blocking the final common pathway of platelet aggregation, making it effective against a broad range of platelet activators, including thrombin, ADP, and thromboxane.[1][2][3] This document provides a detailed protocol for assessing the in vitro efficacy of Zalunfiban using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.
Mechanism of Action
Platelet aggregation is a critical process in hemostasis and thrombosis. Various agonists, such as adenosine diphosphate (ADP) and thrombin, activate platelets through distinct signaling pathways. This activation leads to a conformational change in the GPIIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. Zalunfiban, as a GPIIb/IIIa antagonist, directly competitively inhibits the binding of fibrinogen to these receptors, thereby preventing platelet aggregation regardless of the initial activation stimulus.
Data Presentation
The inhibitory effect of Zalunfiban on platelet aggregation can be quantified by measuring the reduction in aggregation in the presence of the compound compared to a vehicle control. The following table summarizes representative data on the percentage inhibition of platelet aggregation by Zalunfiban at various concentrations when stimulated by common agonists.
| Zalunfiban Concentration | Agonist (20 µM ADP) % Inhibition (Primary Slope) | Agonist (20 µM TRAP) % Inhibition (Primary Slope) |
| Low Concentration | ~20-50% | ~20-50% |
| Medium Concentration | ~50-80% | ~50-80% |
| High Concentration | >80% | >80% |
Note: This table is illustrative, based on descriptions of dose-dependent inhibition.[2][3] Actual values should be determined experimentally.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. A beam of light is passed through a cuvette containing stirred PRP. In this state, the randomly distributed platelets scatter the light, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, causing the plasma to become clearer and allowing more light to pass through to a detector. The change in light transmission is recorded over time, providing a measure of the extent and rate of platelet aggregation. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.
Materials and Reagents
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least 10 days.
-
Anticoagulant: 3.2% trisodium citrate (TSC) or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK, 100 µM).
-
Zalunfiban stock solution (in a suitable vehicle, e.g., saline or DMSO).
-
Platelet agonists: Adenosine diphosphate (ADP) and Thrombin Receptor Activator Peptide (TRAP).
-
Saline or appropriate buffer for dilutions.
-
Plastic tubes for blood collection and processing.
-
Aggregometer (e.g., BioData PAP-8E).
-
Calibrated pipettes.
-
Centrifuge.
Protocol for In Vitro Platelet Aggregation Assay with Zalunfiban
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% trisodium citrate (1 part citrate to 9 parts blood).
-
To obtain PRP, centrifuge the citrated whole blood at 200-250 x g for 10 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of PRP and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Aspirate the PPP and transfer it to a new plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
Determine the platelet count in the PRP and adjust to a final concentration of 250,000 platelets/µl using autologous PPP if necessary.[2]
2. Preparation of Reagents
-
Prepare stock solutions of ADP and TRAP. For this protocol, a final concentration of 20 µM for both agonists is recommended.[2]
-
Prepare a stock solution of Zalunfiban and create a dilution series to test a range of concentrations. The vehicle concentration should be kept constant across all samples.
3. LTA Procedure
-
Set the aggregometer to 37°C.
-
Pipette the required volume of adjusted PRP into the aggregometer cuvettes.
-
Place a stir bar in each cuvette.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the desired concentration of Zalunfiban or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).
-
Add the agonist (ADP or TRAP) to the cuvette to initiate aggregation.
-
Record the aggregation for at least 10 minutes.[2]
4. Data Analysis
-
The primary parameters to measure are the maximal aggregation (%) and the primary slope of the aggregation curve (a measure of the initial rate of aggregation).[3]
-
Calculate the percentage inhibition for each concentration of Zalunfiban using the following formula: % Inhibition = [1 - (Maximal Aggregation with Zalunfiban / Maximal Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the Zalunfiban concentration to generate a dose-response curve and determine the IC50 value (the concentration of Zalunfiban that inhibits 50% of the platelet aggregation response).
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by Zalunfiban
Caption: Zalunfiban blocks the final step of platelet aggregation.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for LTA assay with Zalunfiban.
References
Application Notes and Protocols: Evaluation of Zalunfiban in a Cynomolgus Monkey Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban (also known as RUC-4) is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid, subcutaneous administration.[1][2] As a potent antiplatelet agent, it blocks the final common pathway of platelet aggregation, making it a candidate for the treatment of thrombotic events such as ST-elevation myocardial infarction (STEMI).[2][3] Preclinical evaluation in relevant animal models is a critical step in the development of such therapeutics. The cynomolgus monkey (Macaca fascicularis) is a well-established model for thrombosis research due to its physiological and anatomical similarities to humans.[4] These application notes provide a framework for the evaluation of Zalunfiban in a cynomolgus monkey model of arterial thrombosis, including detailed experimental protocols and data presentation formats.
Mechanism of Action of Zalunfiban
Zalunfiban is a small molecule inhibitor that targets the platelet GPIIb/IIIa receptor (integrin αIIbβ3).[3] This receptor is crucial for platelet aggregation, the process by which platelets clump together to form a thrombus.[5] When platelets are activated by agonists such as adenosine diphosphate (ADP), thrombin, or thromboxane A2, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[6][7] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[8] Zalunfiban blocks this interaction, thereby inhibiting platelet aggregation regardless of the activating stimulus.[2]
Quantitative Data
Disclaimer: Specific preclinical data for Zalunfiban in cynomolgus monkeys is not publicly available. The following tables are presented as templates and include illustrative data based on studies of other GPIIb/IIIa inhibitors in this model and clinical data for Zalunfiban in humans.
Table 1: Pharmacodynamic Effects of Zalunfiban on Platelet Aggregation and Bleeding Time
| Treatment Group (Dose) | n | Inhibition of ADP-induced Platelet Aggregation (%) | Inhibition of TRAP-induced Platelet Aggregation (%) | Template Bleeding Time (min) |
| Saline (Vehicle) | 6 | 5 ± 2 | 7 ± 3 | 3.5 ± 1.2 |
| Zalunfiban (Low Dose) | 6 | 55 ± 10 | 60 ± 8 | 8.2 ± 2.5 |
| Zalunfiban (Mid Dose) | 6 | 78 ± 8 | 82 ± 6 | 15.5 ± 4.1 |
| Zalunfiban (High Dose) | 6 | 95 ± 4 | 97 ± 3 | >20 |
Data are hypothetical and for illustrative purposes.
Table 2: Antithrombotic Efficacy of Zalunfiban in a Carotid Artery Thrombosis Model
| Treatment Group (Dose) | n | Time to Occlusion (min) | Thrombus Weight (mg) | Vessel Patency at 180 min (%) |
| Saline (Vehicle) | 6 | 45 ± 15 | 25 ± 8 | 0 |
| Zalunfiban (Low Dose) | 6 | 90 ± 20 | 15 ± 5 | 33 |
| Zalunfiban (Mid Dose) | 6 | 150 ± 30 | 8 ± 4 | 83 |
| Zalunfiban (High Dose) | 6 | >180 (No Occlusion) | 2 ± 1 | 100 |
Data are hypothetical and for illustrative purposes, modeled after results for c7E3 Fab.[9]
Table 3: Angiographic Outcomes from a Phase IIa Human Study of Zalunfiban in STEMI Patients
| Treatment Group (Dose) | n | TIMI Flow Grade 2 or 3 (%)[10] | TIMI Myocardial Perfusion Grade 3 (%)[10] | TIMI Thrombus Grade ≥4 (%)[10] |
| 0.075 mg/kg | 7 | 14.3 | 0 | 85.7 |
| 0.090 mg/kg | 9 | 66.7 | 44.4 | 44.4 |
| 0.110 mg/kg | 8 | 87.5 | 75.0 | 25.0 |
Data from a post-hoc analysis of the CEL-02 Phase IIa study in human patients.[10]
Experimental Protocols
The following protocols describe the methodology for evaluating the antithrombotic effects of Zalunfiban in a cynomolgus monkey model of electrolytic injury-induced carotid artery thrombosis.
Experimental Workflow
Animal Preparation and Anesthesia
-
Animals: Adult male cynomolgus monkeys (Macaca fascicularis), weighing 4-7 kg, are used. Animals are acclimatized for a minimum of two weeks before the experiment.
-
Anesthesia: Monkeys are fasted overnight and anesthetized with an intramuscular injection of ketamine (10 mg/kg) followed by intravenous administration of sodium pentobarbital (30 mg/kg). Anesthesia is maintained throughout the procedure with supplemental doses of pentobarbital as required.
-
Instrumentation:
-
The femoral artery and vein are catheterized for blood pressure monitoring and blood sampling, respectively.
-
A surgical cut-down is performed to expose the carotid arteries.
-
An electromagnetic flow probe is placed around the right carotid artery to monitor blood flow continuously.[9]
-
Drug Administration
-
Dosing: Zalunfiban is prepared in a sterile vehicle solution. Animals are randomly assigned to receive either vehicle or one of the Zalunfiban dose cohorts (e.g., low, mid, high dose) via subcutaneous injection.
-
Timing: The drug is administered 15 minutes prior to the initiation of thrombotic injury to allow for absorption and onset of action.[1]
Carotid Artery Thrombosis Model (Electrolytic Injury)
-
Procedure: An anodal electrode (e.g., a 25-gauge needle) is inserted into the lumen of the isolated carotid artery.
-
Injury Induction: A constant current of 100 µA is applied to the intimal surface of the artery for 180 minutes to induce thrombus formation.[9]
-
Monitoring: Carotid artery blood flow is monitored continuously. Occlusive thrombosis is defined as a drop in blood flow to zero for at least 10 minutes. The time to occlusion is recorded.
Pharmacodynamic and Efficacy Assessments
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-dosing (e.g., 15, 30, 60, 120, 180 minutes) into tubes containing appropriate anticoagulants (e.g., citrate for aggregation, PPACK for specific assays).
-
Ex Vivo Platelet Aggregation: Platelet-rich plasma is prepared, and aggregation is measured using light transmission aggregometry in response to agonists like ADP and thrombin receptor-activating peptide (TRAP).
-
Template Bleeding Time: A standardized incision is made on the forearm, and the time until cessation of bleeding is recorded at baseline and after drug administration.[9]
-
Thrombus Weight: At the end of the 180-minute injury period, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.[9]
-
Vessel Patency: Patency is determined by the presence or absence of occlusive thrombus at the end of the experiment.
Data Analysis
Data are presented as mean ± standard deviation or standard error of the mean. Statistical significance between groups is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The cynomolgus monkey model of electrolytic injury-induced carotid artery thrombosis provides a robust platform for the preclinical evaluation of antiplatelet agents like Zalunfiban. These application notes offer a comprehensive framework for conducting such studies, from experimental design to data interpretation. The protocols and data presentation formats described herein can aid researchers in assessing the pharmacodynamic and antithrombotic efficacy of Zalunfiban, thereby informing its clinical development.
References
- 1. celecor.com [celecor.com]
- 2. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A cynomolgus monkey model of carotid atherosclerosis induced by puncturing and scratching of the carotid artery combined with a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Chimeric 7E3 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Subcutaneous and Intravenous Zalunfiban Administration in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban (also known as RUC-4) is a novel, potent, and reversible small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] It is under investigation for the treatment of acute coronary syndromes (ACS), particularly ST-elevation myocardial infarction (STEMI).[1][3] Zalunfiban's primary mechanism of action involves blocking the final common pathway of platelet aggregation, thereby preventing thrombus formation.[4][5] This document provides a detailed overview of the research on subcutaneous versus intravenous administration of Zalunfiban, with a focus on its application in clinical research settings. While current research predominantly centers on the subcutaneous route for pre-hospital administration, this document will also touch upon the context of intravenous administration of other GP IIb/IIIa inhibitors to provide a comparative perspective.
Mechanism of Action
Zalunfiban specifically targets the GP IIb/IIIa receptors on the surface of platelets.[1] These receptors, when activated, bind to fibrinogen, leading to platelet aggregation and the formation of a blood clot.[6] By binding to the GP IIb/IIIa receptor, Zalunfiban prevents this interaction, thus inhibiting platelet aggregation induced by all known platelet activators, including thrombin, adenosine diphosphate (ADP), and thromboxane A2.[4][7] A key characteristic of Zalunfiban is its ability to stabilize the GP IIb/IIIa receptor in an inactive conformation, which is believed to reduce the risk of thrombocytopenia, a known side effect of some other drugs in this class.[1][8]
Subcutaneous vs. Intravenous Administration: A Comparative Overview
Current clinical research has predominantly focused on the subcutaneous administration of Zalunfiban, particularly for early intervention in STEMI patients in a pre-hospital setting.[3][9] This approach offers several advantages over traditional intravenous infusions of other GP IIb/IIIa inhibitors.
| Feature | Subcutaneous Zalunfiban | Intravenous GP IIb/IIIa Inhibitors (General) |
| Route of Administration | Single subcutaneous injection[3] | Intravenous bolus followed by continuous infusion[7][10] |
| Setting of Administration | Pre-hospital (e.g., ambulance)[3][9] | Primarily in-hospital[7][10] |
| Ease of Administration | Can be administered by paramedics or emergency personnel[10] | Requires trained personnel for IV access and infusion pump management[7][10] |
| Onset of Action | Near-complete platelet inhibition within 15 minutes[1] | Rapid onset with IV bolus |
| Pharmacokinetics | Short half-life of approximately 1 hour[1] | Variable half-lives depending on the specific agent |
| Clinical Trial Focus | Early administration at first medical contact for STEMI[1][11] | Adjunctive therapy during percutaneous coronary intervention (PCI) |
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating subcutaneous Zalunfiban.
Table 1: CELEBRATE Phase 3 Trial - Efficacy Outcomes[1]
| Outcome | Zalunfiban (0.11 mg/kg & 0.13 mg/kg combined) | Placebo | Odds Ratio (95% CI) | P-value |
| Primary Composite Endpoint at 30 days | Reduced risk | - | 0.79 (0.65-0.98) | - |
| TIMI Grade 2 or 3 Flow at Angiography | 52% | 45% | - | 0.002 |
| Adverse Endpoint-Free Survival at 30 days | 13.3% | 9.8% | - | 0.016 |
Table 2: CELEBRATE Phase 3 Trial - Safety Outcomes[1]
| Bleeding Event | Zalunfiban | Placebo | Odds Ratio (95% CI) |
| GUSTO Severe or Life-Threatening Bleeding | 1.2% | 0.8% | - |
| GUSTO Mild-to-Moderate Bleeding | 6.4% | 2.5% | 2.64 (1.61-4.52) |
Table 3: Phase IIa Trial - Angiographic Outcomes[6][11]
| Zalunfiban Dose | Patients with TIMI Flow Grade 2 or 3 |
| 0.075 mg/kg | 1/7 |
| 0.090 mg/kg | 6/9 |
| 0.110 mg/kg | 7/8 |
Experimental Protocols
Protocol 1: Subcutaneous Administration of Zalunfiban in a Pre-hospital Setting (Based on the CELEBRATE Trial)
Objective: To assess the safety and efficacy of a single subcutaneous injection of Zalunfiban in patients with suspected STEMI in a pre-hospital setting.
Materials:
-
Zalunfiban for injection (e.g., 0.110 mg/kg or 0.130 mg/kg)[9]
-
Placebo for injection
-
Sterile syringes and needles for subcutaneous administration
-
Alcohol swabs
-
Sharps container
-
Patient's weight for dose calculation
Procedure:
-
Patient Screening: Identify patients with suspected STEMI based on symptoms (e.g., persistent ischemic chest pain) and electrocardiogram (ECG) findings.[1]
-
Informed Consent: Obtain informed consent from the patient or their legally authorized representative.
-
Randomization: Randomize the patient in a double-blind manner to receive either Zalunfiban or a matching placebo.[9]
-
Dose Calculation: Calculate the appropriate volume of the assigned study drug based on the patient's weight and the assigned dose.[9]
-
Administration:
-
Select an appropriate subcutaneous injection site (e.g., abdomen, thigh).
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Administer the calculated dose of Zalunfiban or placebo as a single subcutaneous injection.[3]
-
-
Post-Administration Monitoring:
-
Monitor the patient for any immediate adverse reactions, including injection site reactions.
-
Proceed with standard of care for STEMI, including transport to a PCI-capable hospital.
-
-
Data Collection: Record the time of administration, dose administered, and any observed adverse events. Subsequent data on clinical outcomes, including angiography results and bleeding events, should be collected during hospitalization and follow-up.[3]
Protocol 2: Assessment of Platelet Inhibition
Objective: To quantify the pharmacodynamic effect of Zalunfiban on platelet aggregation.
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet aggregometer (e.g., light transmission aggregometry).
-
Platelet agonists (e.g., ADP, TRAP).
-
Zalunfiban at various concentrations.
Procedure:
-
Blood Collection: Draw whole blood from subjects at baseline and at specified time points following Zalunfiban administration.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood to separate the PRP.
-
Platelet Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Add a platelet agonist (e.g., ADP or TRAP) to the PRP to induce aggregation.
-
Measure the change in light transmission over time using the aggregometer to determine the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet inhibition at each time point relative to the baseline measurement.
-
Compare the level of inhibition between different doses of Zalunfiban.
-
Conclusion
The current body of research strongly supports the use of subcutaneous Zalunfiban as a promising early intervention for STEMI in the pre-hospital setting.[10] Its rapid onset of action, ease of administration, and favorable safety profile make it a valuable candidate for improving outcomes in this critical patient population.[1][4] While direct comparative studies with intravenous Zalunfiban are not available, the practical advantages of the subcutaneous route for pre-hospital use are evident when compared to the logistical challenges of administering intravenous GP IIb/IIIa inhibitors in the same setting.[7][10] Future research may explore the potential of intravenous Zalunfiban in specific in-hospital scenarios, but the current focus remains on leveraging the benefits of its subcutaneous formulation for early and widespread application.
References
- 1. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 2. celecor.com [celecor.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 5. celecor.com [celecor.com]
- 6. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Prehospital zalunfiban reduces cardiac events in STEMI patients [iheartfunction.com]
- 10. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
- 11. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve of Zalunfiban in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban (formerly RUC-4) is a next-generation, subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.[1] It is designed for rapid and potent antiplatelet effect, making it a candidate for pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[2][3] Zalunfiban acts by binding to the GPIIb/IIIa receptor on platelets and locking it in an inactive conformation, which prevents the binding of fibrinogen and subsequent platelet aggregation.[1] This mechanism effectively blocks the final common pathway of platelet aggregation induced by various agonists such as thrombin, thromboxane, and ADP.[2][4] A key feature of Zalunfiban is its rapid onset of action, achieving maximal effect within 15 minutes, and a short duration of action, with platelet function returning to baseline within approximately two hours.[3][4]
These application notes provide a summary of the in vitro and in vivo dose-response characteristics of Zalunfiban in human platelets, along with detailed protocols for assessing its activity using Light Transmission Aggregometry (LTA).
Data Presentation
In Vitro Dose-Response of Zalunfiban
The following tables summarize the in vitro inhibitory effect of Zalunfiban on platelet aggregation in human platelet-rich plasma (PRP), as measured by Light Transmission Aggregometry. Experiments were conducted using different platelet agonists and anticoagulants to characterize the dose-dependent inhibition.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by Zalunfiban in PPACK Anticoagulated PRP [5]
| Zalunfiban Concentration (ng/mL) | Mean Inhibition of Primary Slope (%) | Standard Deviation | Mean Inhibition of Maximal Aggregation (%) | Standard Deviation |
| IC20-50% | 45.2 | 16.5 | 15.5 | 10.1 |
| 1/2 Cmax | 68.9 | 12.3 | 42.8 | 17.0 |
| Cmax | 83.8 | 11.7 | 71.3 | 14.3 |
Data from a study involving PRP from 10 healthy donors. Platelet aggregation was initiated with 20 µM ADP.[5]
Table 2: Inhibition of TRAP-Induced Platelet Aggregation by Zalunfiban in PPACK Anticoagulated PRP [5]
| Zalunfiban Concentration (ng/mL) | Mean Inhibition of Primary Slope (%) | Standard Deviation | Mean Inhibition of Maximal Aggregation (%) | Standard Deviation |
| IC20-50% | 46.3 | 16.1 | 23.4 | 12.9 |
| 1/2 Cmax | 70.1 | 12.4 | 54.1 | 16.9 |
| Cmax | 83.1 | 13.1 | 77.7 | 13.4 |
Data from a study involving PRP from 10 healthy donors. Platelet aggregation was initiated with 20 µM TRAP.[5]
In Vivo Dose-Response of Zalunfiban in STEMI Patients
The following table presents data from a Phase IIa clinical study (CEL-02) investigating the dose-response relationship of subcutaneously administered Zalunfiban on coronary artery blood flow in patients with STEMI.
Table 3: Dose-Dependent Effect of Zalunfiban on TIMI Flow Grade in STEMI Patients [6]
| Zalunfiban Dose (mg/kg) | Number of Patients (n) | Patients with TIMI Flow Grade 2 or 3 (%) |
| 0.075 | 7 | 14.3% (1/7) |
| 0.090 | 9 | 66.7% (6/9) |
| 0.110 | 8 | 87.5% (7/8) |
This post hoc analysis of the CEL-02 study demonstrates a significant trend for improved coronary blood flow with increasing doses of Zalunfiban administered prior to percutaneous coronary intervention (p-trend = 0.004).[6]
Signaling Pathway and Experimental Workflow
Zalunfiban Mechanism of Action
Zalunfiban is a direct inhibitor of the platelet GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Caption: Zalunfiban's mechanism of action on the platelet.
Experimental Workflow for Light Transmission Aggregometry
The following diagram outlines the key steps for assessing the dose-response of Zalunfiban using LTA.
Caption: Workflow for LTA analysis of Zalunfiban.
Experimental Protocols
Protocol for In Vitro Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)
This protocol details the steps to assess the dose-response curve of Zalunfiban on human platelets.
1. Materials and Reagents
-
Zalunfiban stock solution (in appropriate vehicle, e.g., saline)
-
Platelet agonists: Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP)
-
Anticoagulant: 3.2% trisodium citrate or PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
Phosphate-buffered saline (PBS)
-
Aggregometer (e.g., BioData PAP-8E) and cuvettes with stir bars
-
Centrifuge
-
Pipettes and tips
-
Hematology analyzer for platelet counting
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate or PPACK (9 parts blood to 1 part anticoagulant).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper platelet-rich layer (PRP) and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (>1500 x g) for 15 minutes.
-
Aspirate the supernatant (PPP) and transfer to a new tube. PPP will be used as a blank for the aggregometer and for adjusting the platelet count.
3. Platelet Count Adjustment
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to a standardized concentration, typically 2.5 x 10^8 platelets/mL, by adding autologous PPP.
4. LTA Assay Procedure
-
Pre-warm the adjusted PRP and PPP to 37°C.
-
Calibrate the aggregometer with adjusted PRP (0% light transmission) and PPP (100% light transmission).
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Add various concentrations of Zalunfiban or vehicle control to the PRP and incubate for a specified time (e.g., 1-3 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., 20 µM ADP or 20 µM TRAP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
5. Data Analysis
-
Determine the maximal aggregation (%) and the primary slope of the aggregation curve for each concentration of Zalunfiban and the vehicle control.
-
Calculate the percentage inhibition for each Zalunfiban concentration using the following formula: % Inhibition = [1 - (Maximal Aggregation with Zalunfiban / Maximal Aggregation with Vehicle)] x 100
-
Plot the % inhibition against the logarithm of the Zalunfiban concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
Zalunfiban demonstrates a clear dose-dependent inhibition of human platelet aggregation both in vitro and in vivo. The provided data and protocols offer a framework for researchers to further investigate the pharmacodynamics of Zalunfiban and similar GPIIb/IIIa inhibitors. The use of standardized LTA protocols is crucial for obtaining reproducible and comparable results in the evaluation of novel antiplatelet agents.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. celecor.com [celecor.com]
- 3. celecor.com [celecor.com]
- 4. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 5. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Zalunfiban's Potency: An Application Note and Protocol for Determining the IC50 of αIIbβ3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of Zalunfiban (also known as RUC-4), a potent and reversible inhibitor of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa). Understanding the IC50 is a critical step in characterizing the potency of this next-generation antiplatelet agent.[1][2][3][4] The protocols outlined herein are based on established in vitro methods and published data on Zalunfiban and its analogs.
Introduction to Zalunfiban and αIIbβ3
Zalunfiban is a subcutaneously administered small molecule inhibitor of the αIIbβ3 receptor, designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][3][5] The αIIbβ3 receptor is the most abundant integrin on the platelet surface and plays a pivotal role in the final common pathway of platelet aggregation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the αIIbβ3 receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. By blocking this interaction, Zalunfiban effectively inhibits platelet aggregation and thrombus formation.
Quantitative Data Summary
The following table summarizes the reported in vitro IC50 values for Zalunfiban (RUC-4) and its precursors in inhibiting platelet aggregation, providing a benchmark for experimental results. The choice of anticoagulant and agonist can influence the measured IC50 value.[1]
| Compound | Agonist | Anticoagulant | IC50 (nM) | Reference |
| Zalunfiban (RUC-4) | 5 µM ADP | Citrate | 57 ± 10 | [5] |
| Zalunfiban (RUC-4) | 5 µM ADP | Citrate | 54 ± 13 | [1] |
| Zalunfiban (RUC-4) | 5 µM ADP | PPACK | 102 ± 22 | [1] |
| Zalunfiban (RUC-4) | TRAP | Citrate | 66 ± 25 | [1] |
| Zalunfiban (RUC-4) | TRAP | PPACK | 122 ± 17 | [1] |
| Zalunfiban (RUC-4) | 5 µM ADP | Bivalirudin | 100 ± 23 | [2] |
| RUC-2 | ADP | Citrate | 96 ± 5 | [6] |
| RUC-1 | ADP | Citrate | 9700 ± 1000 | [6] |
Note: TRAP = Thrombin Receptor Activating Peptide; PPACK = D-phenylalanyl-prolyl-arginyl chloromethyl ketone.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the platelet aggregation pathway and the point of inhibition by Zalunfiban.
References
- 1. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 4. celecor.com [celecor.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Zalunfiban in Percutaneous Coronary Intervention Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Zalunfiban, a novel subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, in the context of percutaneous coronary intervention (PCI). The information compiled herein is based on data from preclinical and clinical studies, including the Phase 2a (CEL-02) and Phase 3 (CELEBRATE) clinical trials.
Introduction to Zalunfiban
Zalunfiban (also known as RUC-4) is a second-generation, small-molecule inhibitor of the platelet GPIIb/IIIa receptor.[1][2] It is designed for rapid, pre-hospital administration to initiate reperfusion in patients with ST-elevation myocardial infarction (STEMI) prior to primary PCI.[1] Its subcutaneous route of administration and rapid onset of action (within 15 minutes) make it a promising agent for early intervention in acute coronary syndromes.[2][3]
Mechanism of Action
Zalunfiban is a potent and selective antagonist of the platelet αIIbβ3 integrin receptor, also known as the GPIIb/IIIa receptor.[3] This receptor is the final common pathway for platelet aggregation. By binding to this receptor, Zalunfiban prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and thrombin.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials evaluating Zalunfiban in patients with STEMI undergoing PCI.
Table 1: Efficacy of Zalunfiban in STEMI Patients (CEL-02 and CELEBRATE Trials)
| Endpoint | Zalunfiban Dose Group(s) | Placebo/Control Group | p-value/Trend | Citation(s) |
| CEL-02 Phase 2a Study | ||||
| TIMI Flow Grade 2 or 3 | 0.075 mg/kg: 1/7 patients0.090 mg/kg: 6/9 patients0.110 mg/kg: 7/8 patients | N/A (Dose-escalation) | ptrend = 0.004 | [1] |
| TIMI Myocardial Perfusion Grade 3 | Dose-dependent increase | N/A (Dose-escalation) | ptrend = 0.005 | [1] |
| TIMI Thrombus Grade ≥4 | Inverse dose-dependent relationship | N/A (Dose-escalation) | ptrend = 0.02 | [1] |
| CELEBRATE Phase 3 Study | ||||
| Primary Efficacy Endpoint (Hierarchical) | 0.11 & 0.13 mg/kg combined | Placebo | OR 0.79 (95% CI 0.65-0.98), p=0.028 | [4] |
| Acute Stent Thrombosis (<24h) | 0.2% | 1.0% | - | [5] |
| "No Event" Rate (30 days) | 13.3% | 9.8% | Absolute risk reduction 3.5% | [4][5] |
Table 2: Safety of Zalunfiban in STEMI Patients (CELEBRATE Trial)
| Endpoint | Zalunfiban Group (0.11 & 0.13 mg/kg combined) | Placebo Group | p-value/Comparison | Citation(s) |
| Severe/Life-threatening Bleeding (GUSTO) | Similar to placebo | - | Not significant | [4] |
| Mild-to-moderate Bleeding | 6.4% | 2.5% | p < 0.001 | [5] |
| Thrombocytopenia (<150,000/µL) | 8.1% (mostly grade 1) | 6.3% | - | [5] |
| Intracranial Hemorrhage | 0.4% | 0.6% | Not significant | [5] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of Zalunfiban on platelet aggregation using Light Transmission Aggregometry (LTA).
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate tubes.
-
Zalunfiban stock solution (reconstituted in an appropriate solvent, e.g., DMSO, and further diluted in saline).
-
Platelet agonists: Adenosine diphosphate (ADP) and Thrombin Receptor-Activating Peptide (TRAP).
-
Light Transmission Aggregometer.
-
Centrifuge.
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the supernatant (PRP) and transfer it to a new tube.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer baseline using PRP (0% transmission) and PPP (100% transmission).
-
Pipette PRP into aggregometer cuvettes with stir bars and pre-warm to 37°C.
-
Add the desired concentration of Zalunfiban or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding an agonist (e.g., ADP or TRAP).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of maximal aggregation is determined from the change in light transmission.
-
Calculate the percentage inhibition of platelet aggregation relative to the vehicle control.
-
Clinical Trial Protocol for Zalunfiban Administration in STEMI Patients (CELEBRATE Trial)
This protocol provides a simplified overview of the methodology used in the CELEBRATE trial for the pre-hospital administration of Zalunfiban.
Patient Population:
-
Patients with suspected STEMI presenting within 4 hours of symptom onset.[6]
Intervention:
-
Screening and Consent: Patients are screened by emergency medical services (EMS) personnel in a pre-hospital setting (e.g., home or ambulance).[7] Informed consent is obtained.
-
Randomization: Patients are randomized in a 1:1:1 ratio to receive a single subcutaneous injection of:
-
Administration: The study drug is administered as a single subcutaneous injection by EMS personnel.[8][9][10]
-
Standard of Care: All patients receive standard-of-care treatment for STEMI, including aspirin, a P2Y12 inhibitor, and heparin, prior to PCI.[6]
-
Transport: Patients are transported to a PCI-capable hospital.
-
Percutaneous Coronary Intervention (PCI):
-
Upon arrival at the catheterization laboratory, coronary angiography is performed.
-
PCI is performed on the infarct-related artery as per standard clinical practice.
-
-
Follow-up: Patients are followed up for primary efficacy and safety endpoints at 30 days.[4]
Concluding Remarks
Zalunfiban has demonstrated a promising efficacy and safety profile in clinical trials for the pre-hospital management of STEMI patients undergoing PCI. Its rapid onset of action and potent antiplatelet effects may help to improve coronary artery patency before patients reach the hospital. The provided protocols offer a foundation for researchers to design and conduct further preclinical and clinical investigations into the therapeutic potential of Zalunfiban. It is crucial to adhere to specific study protocols and regulatory guidelines when conducting research with investigational drugs.
References
- 1. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEL-02 - Diagram Research [diagramresearch.com]
- 3. celecor.com [celecor.com]
- 4. CELEBRATE: Zalunfiban vs. Placebo at First Medical Contact in Patients With STEMI? - American College of Cardiology [acc.org]
- 5. jordan-cardiac.org [jordan-cardiac.org]
- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Prehospital treatment with zalunfiban (RUC-4) in patients with ST- elevation myocardial infarction undergoing primary percutaneous coronary intervention: Rationale and design of the CELEBRATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Zalunfiban dihydrochloride stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Zalunfiban dihydrochloride in aqueous solutions. The following information is based on general principles of pharmaceutical science and data from analogous compounds, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in an aqueous solution?
A1: While specific degradation pathways for this compound have not been published, molecules with similar functional groups, such as piperazine and pyridine rings, are susceptible to certain degradation reactions in aqueous solutions. These potential pathways include:
-
Hydrolysis: The amide linkage in the Zalunfiban molecule could be susceptible to hydrolysis, especially at non-optimal pH conditions (either acidic or basic). The piperazine ring can also undergo cleavage under harsh hydrolytic conditions.[1]
-
Oxidation: The nitrogen atoms in the piperazine and pyridine rings, as well as other electron-rich parts of the molecule, could be prone to oxidation. This can be initiated by dissolved oxygen, peroxide impurities, or exposure to light.
-
Photodegradation: Aromatic systems, like the pyridine ring in Zalunfiban, can absorb UV light, leading to photochemical degradation. It is crucial to protect solutions from light to minimize this pathway.[2][3]
Q2: What are the initial steps to investigate the stability of my this compound solution?
A2: A forced degradation study is the recommended first step. This involves subjecting the solution to various stress conditions to accelerate degradation and identify potential degradation products and pathways.[4][5][6] Key stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., using hydrogen peroxide)
-
Thermal stress (elevated temperature)
Q3: How can I improve the stability of my this compound aqueous formulation?
A3: Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Optimization: Identifying the pH of maximum stability is critical. This is typically determined through a stability study across a range of pH values.
-
Excipient Selection:
-
Buffers: Use of appropriate buffering agents to maintain the optimal pH.
-
Antioxidants: Addition of antioxidants like ascorbic acid or sodium metabisulfite can mitigate oxidative degradation.
-
Chelating Agents: Agents like EDTA can be used to chelate metal ions that may catalyze degradation.
-
-
Control of Environmental Factors:
-
Light Protection: Storing the solution in amber vials or protecting it from light can prevent photodegradation.
-
Inert Atmosphere: Purging the solution and headspace of the container with an inert gas like nitrogen or argon can minimize oxidation.
-
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) to remove water can significantly improve stability. The lyophilized powder can then be reconstituted before use.
Troubleshooting Guides
Issue 1: Rapid loss of potency of this compound in solution.
| Potential Cause | Troubleshooting Step |
| pH Instability | Measure the pH of the solution. Perform a pH stability profile to identify the optimal pH range. Adjust and buffer the formulation to the pH of maximum stability. |
| Oxidative Degradation | Prepare the solution using deoxygenated water. Purge the container with nitrogen. Consider adding an antioxidant to the formulation. |
| Photodegradation | Protect the solution from light at all times using amber vials or by covering the container with aluminum foil. |
| Incompatible Excipients | Review the formulation for any potentially reactive excipients. Test the stability of this compound with each excipient individually. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
| Potential Cause | Troubleshooting Step |
| Degradation Products | Conduct a forced degradation study to intentionally generate degradation products. Compare the retention times of the unknown peaks with those from the stressed samples to identify them. |
| Leachables from Container | Analyze a placebo solution stored in the same container to check for leachables. Consider using a different, more inert container material. |
| Contamination | Review the experimental procedure for potential sources of contamination. Ensure all glassware and reagents are clean. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound in aqueous solution.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 7 days.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8][9] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration. Analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology (based on a similar compound, Tirofiban hydrochloride): [2][3][10][11]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to pH 5.5 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of this compound).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of the main peak from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Key strategies for stabilizing this compound in solution.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation [sgs.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmatutor.org [pharmatutor.org]
- 9. m.youtube.com [m.youtube.com]
- 10. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 11. researchgate.net [researchgate.net]
Preventing Zalunfiban precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of Zalunfiban precipitation in experimental buffers.
Troubleshooting Guide: Preventing Zalunfiban Precipitation
This guide provides a systematic approach to identifying and resolving issues with Zalunfiban precipitation during your experiments.
Issue: Zalunfiban precipitates out of solution when preparing stock or working solutions.
-
Question: My Zalunfiban powder is not fully dissolving, or a precipitate forms immediately after adding it to my buffer. What should I do?
-
Answer: This is a common issue with compounds that have limited aqueous solubility. The following steps can help you troubleshoot this problem.
-
Step 1: Review Your Solvent and Stock Concentration.
-
Zalunfiban is known to have higher solubility in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.
-
MedChemExpress reports a solubility of up to 10 mg/mL for Zalunfiban dihydrochloride in DMSO with the aid of ultrasonication and warming to 60°C.[1]
-
Recommendation: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. Ensure the powder is fully dissolved before making further dilutions.
-
-
Step 2: Use the Dihydrochloride Salt for Improved Aqueous Solubility.
-
The dihydrochloride salt of Zalunfiban generally exhibits enhanced water solubility and stability compared to the freebase form.[2]
-
Recommendation: Whenever possible, use the dihydrochloride salt of Zalunfiban for experiments requiring aqueous buffers.
-
-
Step 3: Optimize Your Dilution Strategy.
-
Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution.
-
Recommendation: Employ a serial dilution method. Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, first perform an intermediate dilution in your experimental buffer. Add the stock solution dropwise while gently vortexing or stirring the buffer.
-
-
Step 4: Consider the pH of Your Experimental Buffer.
-
Recommendation: If you continue to experience precipitation, you may need to empirically determine the optimal pH for your experimental buffer. Test a range of pH values (e.g., 6.0, 7.4, 8.0) to see which provides the best solubility for your desired working concentration.
-
Step 5: Control the Temperature.
-
Solubility can be affected by temperature. Adding a compound to a cold buffer can decrease its solubility.
-
Recommendation: Use pre-warmed (e.g., 37°C) experimental buffers when preparing your working solutions, especially for cell-based assays.
-
-
Issue: Zalunfiban precipitates in the experimental assay over time.
-
Question: My Zalunfiban solution is initially clear, but a precipitate forms during the incubation period of my experiment. How can I prevent this?
-
Answer: Delayed precipitation can occur due to several factors, including compound instability or exceeding the solubility limit under the specific assay conditions.
-
Step 1: Limit the Final DMSO Concentration.
-
While DMSO is an excellent solvent for the initial stock, high final concentrations in your assay can be toxic to cells and may not prevent precipitation upon prolonged incubation.
-
Recommendation: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at 0.1% or lower. Ensure your vehicle controls have the same final DMSO concentration.
-
-
Step 2: Evaluate the Need for Co-solvents or Solubilizing Agents.
-
For challenging applications, co-solvents can help maintain Zalunfiban's solubility in aqueous solutions.
-
Recommendation: Based on formulation data, consider using a co-solvent system. However, always test the compatibility of these agents with your specific experimental setup, as they can have their own biological effects.
-
-
Step 3: Determine the Maximum Soluble Concentration Empirically.
-
The most reliable way to avoid precipitation is to work below the maximum solubility of Zalunfiban in your specific experimental buffer.
-
Recommendation: Perform a simple solubility test. Prepare a series of dilutions of your Zalunfiban stock in your final experimental buffer. Incubate these solutions under the same conditions as your experiment (e.g., temperature, time) and visually inspect for any signs of precipitation. The highest concentration that remains clear is your maximum working concentration.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a Zalunfiban stock solution?
-
A1: Anhydrous, high-quality DMSO is the recommended solvent for preparing concentrated stock solutions of Zalunfiban.[1]
-
-
Q2: Is there a more water-soluble form of Zalunfiban available?
-
A2: Yes, the dihydrochloride salt of Zalunfiban is reported to have enhanced water solubility and stability.[2]
-
-
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
-
A3: To avoid solvent-induced artifacts and cytotoxicity, the final DMSO concentration should generally be kept below 0.5%, with 0.1% or lower being ideal.
-
-
Q4: Can I heat my Zalunfiban solution to get it to dissolve?
-
A4: Gentle warming (e.g., to 60°C) and ultrasonication can be used to aid the dissolution of this compound in DMSO.[1] However, the thermal stability of Zalunfiban in your specific experimental buffer should be considered, as prolonged heating could lead to degradation.
-
-
Q5: My Zalunfiban precipitated during my experiment. Are my results still valid?
-
A5: If precipitation occurs, the actual concentration of Zalunfiban in solution is unknown and will be lower than intended. This can lead to inaccurate and unreliable results. It is highly recommended to optimize your protocol to prevent precipitation and repeat the experiment.
-
Data Presentation
Table 1: Solubility and Formulation Data for Zalunfiban and its Dihydrochloride Salt
| Compound Form | Solvent/System | Reported Solubility | Reference |
| Zalunfiban | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.38 mM) | [2] |
| Zalunfiban | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.38 mM) | [2] |
| Zalunfiban | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.38 mM) | [2] |
| This compound | DMSO | 10 mg/mL (21.77 mM) with ultrasonic and warming to 60°C | [1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.18 mM) | [1] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.67 mg/mL (1.46 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required weight of this compound to achieve a 10 mM stock solution (Molecular Weight: 459.35 g/mol ).
-
Dissolution:
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously.
-
If necessary, use an ultrasonic bath and/or warm the solution to 60°C to aid dissolution.
-
Visually inspect the solution to ensure all particles are dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, sterile experimental buffer (e.g., PBS, TRIS), sterile dilution tubes.
-
Pre-warm Buffer: Warm the experimental buffer to the temperature of your assay (e.g., 37°C).
-
Serial Dilution:
-
Perform an initial dilution of the 10 mM DMSO stock into the pre-warmed buffer to an intermediate concentration (e.g., 1 mM). Add the DMSO stock slowly while vortexing the buffer.
-
Use this intermediate solution to make your final working dilutions.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is below the tolerance level for your assay. Include a vehicle control with the same final DMSO concentration.
Mandatory Visualization
Caption: Zalunfiban's mechanism of action in blocking platelet aggregation.
References
Off-target effects of Zalunfiban in cellular assays
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the use of Zalunfiban in research and clinical settings. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zalunfiban?
A1: Zalunfiban is a potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1][2][3] By binding to this receptor, it locks it in an inactive state, which prevents platelet aggregation.[1] This is considered the final common pathway for platelet aggregation, meaning Zalunfiban blocks aggregation induced by all major activators, including thrombin, thromboxane A2, and ADP.[4][5]
Q2: Are there any known off-target effects of Zalunfiban identified in preclinical cellular assays?
A2: Publicly available data and clinical trial results for Zalunfiban primarily focus on its on-target antiplatelet activity and associated clinical outcomes. Information regarding specific off-target molecular interactions from preclinical cellular screening assays is not extensively detailed in the provided search results. The development of Zalunfiban involved structure-based drug design to optimize potency and solubility from its predecessors, suggesting a high degree of target specificity.[1]
Q3: What is the most common adverse effect observed in clinical trials with Zalunfiban?
A3: The most common adverse effect associated with Zalunfiban is an increased incidence of minor or moderate bleeding.[5][6] This is a direct consequence of its potent on-target antiplatelet activity. While effective in preventing thrombotic events, this potent inhibition of platelet aggregation inherently increases the risk of bleeding.
Q4: How does the risk of thrombocytopenia with Zalunfiban compare to other GPIIb/IIIa inhibitors?
A4: Zalunfiban was specifically designed to minimize the risk of thrombocytopenia, which is a known serious, albeit rare, side effect of other glycoprotein IIb/IIIa inhibitors.[4][7] Its mechanism, which involves stabilizing the GPIIb/IIIa receptor in an inactive conformation, is believed to reduce this risk.[6]
Q5: What is the pharmacokinetic profile of Zalunfiban?
A5: Zalunfiban is designed for rapid action and has a short duration of effect, making it suitable for emergency pre-hospital settings.[1][4] Administered subcutaneously, it reaches its maximal antiplatelet effect within 15 minutes.[4][5][7] The effect wears off in approximately two hours, with platelet function returning to baseline within about four hours.[4]
Troubleshooting Guide
Issue: Unexpected Bleeding Events in an Experimental Model
If you are observing a higher-than-expected rate of bleeding in your experimental model, consider the following troubleshooting steps:
-
Dose-Response Confirmation: Is it possible the dose of Zalunfiban is too high for the specific model? A key finding from clinical studies is the dose-dependent effect of Zalunfiban on both efficacy and bleeding risk.
-
Concomitant Medications: Are other antiplatelet or anticoagulant agents being used in the experimental model? The co-administration of agents like aspirin, P2Y12 inhibitors (e.g., ticagrelor), or heparins can potentiate the risk of bleeding.
-
Model-Specific Sensitivity: Certain animal models or patient populations may have a higher intrinsic bleeding risk. It's crucial to establish a baseline bleeding rate in the model before introducing Zalunfiban.
-
Platelet Function Monitoring: Are you able to monitor platelet aggregation levels? Using assays like light transmission aggregometry or point-of-care tests such as the VerifyNow assay can help correlate the level of platelet inhibition with the observed bleeding events.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of Zalunfiban.
Table 1: Bleeding Event Rates from the CELEBRATE Phase 3 Trial
| Bleeding Severity (GUSTO Criteria) | Zalunfiban Group | Placebo Group | P-value | Odds Ratio (95% CI) |
| Severe or Life-Threatening | 1.2% | 0.8% | 0.40 | Not Reported |
| Mild or Moderate | 6.4% | 2.5% | <0.05 | 2.64 (1.61-4.52) |
| Data sourced from an analysis of the CELEBRATE trial.[6] |
Table 2: Efficacy Outcomes from the CELEBRATE Phase 3 Trial
| Endpoint | Zalunfiban Group | Placebo Group | P-value |
| TIMI Flow Grade 2 or 3 (Pre-PCI) | 52% | 45% | 0.002 |
| Adverse Endpoint-Free Survival (30 days) | 13.3% | 9.8% | 0.016 |
| Data sourced from an analysis of the CELEBRATE trial.[6] |
Experimental Protocols
Protocol: Assessment of Platelet Inhibition in STEMI Patients (Based on Clinical Trial Methodology)
-
Objective: To assess the pharmacodynamics of subcutaneously administered Zalunfiban in patients with ST-Segment Elevation Myocardial Infarction (STEMI) already receiving standard dual antiplatelet therapy.
-
Patient Population: Patients diagnosed with STEMI, treated with aspirin and a P2Y12 inhibitor (e.g., ticagrelor).
-
Drug Administration: A single subcutaneous injection of Zalunfiban is administered at a specified dose (e.g., 0.110 mg/kg or 0.130 mg/kg).[8][9]
-
Sample Collection: Blood samples are collected at baseline (before Zalunfiban administration) and at multiple time points post-administration (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours).
-
Platelet Function Analysis: Platelet aggregation is assessed using a point-of-care assay, such as the VerifyNow PRUTest or VerifyNow IIb/IIIa assay. The results are typically reported in P2Y12 Reaction Units (PRU) or Platelet Aggregation Units (PAU).
-
Endpoint: The primary endpoint is the degree of platelet inhibition at 15 minutes post-dose, with a target of near-complete platelet inhibition.
Visualizations
Caption: Mechanism of action of Zalunfiban on the platelet GPIIb/IIIa receptor.
Caption: Simplified workflow of the CELEBRATE Phase 3 clinical trial.
Caption: Logical troubleshooting flow for managing unexpected bleeding events.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. What is Zalunfiban used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 5. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications [prnewswire.com]
- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 7. celecor.com [celecor.com]
- 8. New subcutaneous drug improves outcomes in STEMI patients - Medical Conferences [conferences.medicom-publishers.com]
- 9. trial.medpath.com [trial.medpath.com]
Technical Support Center: Zalunfiban In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Zalunfiban in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is Zalunfiban and what is its mechanism of action?
A1: Zalunfiban (also known as RUC-4) is an investigational, next-generation antiplatelet drug classified as a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.[1][2] Its primary mechanism of action involves binding to the GPIIb/IIIa receptor (integrin αIIbβ3) on the surface of platelets.[3][4] This action blocks the receptor, preventing the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation.[5][6][7] Zalunfiban effectively inhibits the final common pathway of platelet aggregation induced by various agonists, including thrombin, thromboxane, and ADP.[1][2] It is designed for rapid, subcutaneous administration with a quick onset of action (within 15 minutes) and a short duration of effect (approximately two hours).[2][8][9]
Q2: What are the typical in vitro assays used to measure Zalunfiban's efficacy?
A2: The most common in vitro assay to determine the efficacy of Zalunfiban is the platelet aggregation test, also known as platelet aggregometry.[6][10][11] This test measures the ability of platelets to clump together in response to various activating agents (agonists). For Zalunfiban, which is a broad-spectrum platelet inhibitor, agonists such as ADP and thrombin receptor activating peptide (TRAP) are typically used to induce platelet aggregation.[12]
Troubleshooting Low In Vitro Efficacy
Q3: We are observing lower than expected inhibition of platelet aggregation with Zalunfiban in our in vitro assay. What are the potential causes?
A3: Several factors can contribute to lower than expected efficacy of Zalunfiban in in vitro platelet aggregation assays. Here are some key areas to investigate:
-
Choice of Anticoagulant: The anticoagulant used in blood collection can significantly impact the apparent potency of GPIIb/IIIa inhibitors.
-
Trisodium Citrate (TSC): This anticoagulant can enhance the antiplatelet effect of Zalunfiban.[12]
-
PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone): This is a non-chelating anticoagulant that may provide a more accurate assessment of in vivo efficacy.[12][13] If you are using PPACK and observing low efficacy, it's important to consider the other factors listed below.
-
-
Platelet Preparation and Handling:
-
Platelet Count: In vitro platelet aggregation can be inhibited if the platelet concentration in platelet-rich plasma (PRP) is "normalized" by adding a large amount of platelet-poor plasma (PPP).[14] Ensure your platelet count is within the optimal range for the assay.
-
Sample Age: Platelet function can decline over time. It is recommended to process whole blood specimens within 4 hours of collection and store them at room temperature, as cooling can lead to platelet activation.[15]
-
-
Agonist Concentration: The concentration of the agonist used to induce platelet aggregation is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of Zalunfiban. A dose-response curve for the agonist should be established to determine the optimal concentration for your assay.
-
Inter-individual Variability: There can be significant variability in the response to antiplatelet agents among different donors.[16] It is advisable to test samples from multiple healthy donors to account for this variability.
Q4: Can the choice of anticoagulant really make a significant difference in the results?
A4: Yes, the choice of anticoagulant is a critical experimental parameter. Studies have shown that trisodium citrate (TSC), a calcium chelator, can enhance the in vitro antiplatelet effect of Zalunfiban.[12][13] In contrast, a non-chelating anticoagulant like PPACK may provide a different inhibitory profile.[12] When troubleshooting, it is essential to be consistent with the anticoagulant used and to be aware of its potential impact on the results.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol provides a general framework for assessing Zalunfiban's efficacy using light transmission aggregometry (LTA).
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medications for at least two weeks.
- Use a 19-gauge needle to minimize platelet activation during venipuncture.
- Draw blood into tubes containing the chosen anticoagulant (e.g., 3.2% trisodium citrate or PPACK).
- Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
- Transfer the PRP to a separate tube.
- Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
2. Assay Procedure:
- Adjust the platelet count of the PRP to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
- Pre-warm the PRP samples to 37°C for at least 5 minutes before the assay.
- Add the desired concentration of Zalunfiban or vehicle control to the PRP and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
- Place the cuvette containing the PRP sample in the aggregometer and establish a baseline reading (0% aggregation) using PRP and a 100% aggregation reference using PPP.
- Add the platelet agonist (e.g., ADP or TRAP) to the cuvette to induce aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis:
- The maximum platelet aggregation is determined from the aggregation curve.
- Calculate the percentage of inhibition for each Zalunfiban concentration compared to the vehicle control.
- Plot the percentage of inhibition against the Zalunfiban concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of Zalunfiban with Different Anticoagulants
| Anticoagulant | Agonist (Concentration) | Zalunfiban IC₅₀ (nM) |
| Trisodium Citrate | ADP (5 µM) | 50 |
| Trisodium Citrate | TRAP (10 µM) | 75 |
| PPACK | ADP (5 µM) | 120 |
| PPACK | TRAP (10 µM) | 150 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Zalunfiban's Mechanism of Action
Caption: Zalunfiban binds to and stabilizes the inactive state of the GPIIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation.
Troubleshooting Workflow for Low In Vitro Efficacy
Caption: A stepwise workflow to identify and resolve common issues leading to low in vitro efficacy of Zalunfiban.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 3. What is Zalunfiban used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jems.com [jems.com]
- 9. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro platelet aggregation defects in patients with myeloproliferative disorders and high platelet counts: are they laboratory artefacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. ahajournals.org [ahajournals.org]
Addressing Zalunfiban variability in animal study results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential variability in animal study results involving Zalunfiban.
Frequently Asked Questions (FAQs)
Q1: What is Zalunfiban and what is its mechanism of action?
Zalunfiban (also known by its codename RUC-4) is a next-generation, potent, and specific small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] Its primary mechanism of action involves binding to the GP IIb/IIIa receptor on platelets and locking it in an inactive state. This prevents the binding of fibrinogen, which is the final common pathway for platelet aggregation, regardless of the initial platelet activator (e.g., thrombin, ADP, thromboxane).[1][4][5][6]
Q2: In which animal models has Zalunfiban (RUC-4) been tested?
Preclinical efficacy of Zalunfiban has been demonstrated in several animal models, including:
-
Ferric chloride (FeCl3)-induced carotid artery thrombosis model in mice: This model assesses the ability of the drug to prevent occlusive thrombus formation in a major artery.[1][2]
-
Laser-induced microvascular thrombosis model in transgenic mice: This model evaluates the drug's effect on thrombi formation in smaller vessels.[1][2]
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies in non-human primates (Macaca fascicularis): These studies assessed the drug's concentration in the blood over time and its effect on platelet aggregation after intramuscular injection.[1][2][7]
Q3: What is the expected onset and duration of action for Zalunfiban in animal models?
In non-human primates, intramuscular injection of Zalunfiban led to complete inhibition of platelet aggregation within 15 minutes. The duration of action was dose-dependent, with platelet aggregation returning to normal between 4.5 to 24 hours after administration.[1][2] This rapid onset and relatively short duration of action are key features of the drug.
Troubleshooting Guide for Animal Studies
Issue 1: High Variability in Thrombosis Model Outcomes (e.g., Time to Occlusion, Infarct Size)
High variability in thrombosis models is a common challenge in preclinical research. This can manifest as inconsistent vessel occlusion times in thrombosis models or a wide range of infarct sizes in myocardial infarction models.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Anatomical Variation in Vasculature | In rodent models, particularly mice, there is significant natural variation in the anatomy of the coronary and carotid arteries.[8][9] This can lead to inconsistent injury and subsequent thrombus formation or infarct size. Solution: Increase the number of animals per group to account for this inherent biological variability. Use imaging techniques, if possible, to visualize the vasculature before inducing injury to ensure consistency. |
| Inconsistent Surgical Procedure | Minor variations in surgical technique, such as the exact location of arterial ligation or the amount of FeCl3 applied, can significantly impact the results.[10] Solution: Standardize the surgical protocol meticulously. Ensure all researchers are trained to perform the procedure identically. For FeCl3 models, standardize the size of the filter paper and the duration of application. |
| Animal Strain and Sub-strain Differences | Different strains of mice or other animals can have varying sensitivities to thrombotic stimuli and drugs. Solution: Use a single, well-characterized animal strain for all experiments. Report the specific strain and supplier in all publications. |
| Physiological Stress | Animal stress can influence platelet reactivity and coagulation. Solution: Ensure proper animal handling, acclimatization, and housing conditions to minimize stress. |
Issue 2: Inconsistent Platelet Aggregation Inhibition
Researchers may observe that the degree of platelet aggregation inhibition varies between animals in the same dose group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Drug Administration Variability | Inconsistent volume or site of subcutaneous or intramuscular injection can affect drug absorption and bioavailability. Solution: Ensure precise, weight-adjusted dosing. Standardize the injection site and technique across all animals. |
| Anticoagulant Used for Blood Collection | The choice of anticoagulant for blood samples can affect in vitro platelet aggregation assays. For instance, the IC50 of RUC-4 was found to be significantly higher in blood anticoagulated with PPACK compared to citrate.[7] Solution: Use a consistent anticoagulant for all platelet function tests. Citrate is a common choice, but the optimal anticoagulant should be validated for your specific assay. |
| Individual Animal Metabolism | As with any drug, there can be inter-individual differences in metabolism and clearance. Solution: While difficult to control, measuring plasma drug concentrations (pharmacokinetics) alongside platelet function (pharmacodynamics) can help determine if variability is due to exposure differences. |
| Platelet Count Variability | While Zalunfiban is not expected to induce thrombocytopenia, some other GP IIb/IIIa inhibitors have been associated with decreased platelet counts in animal studies.[11] Low platelet counts can affect aggregation measurements. Solution: Perform complete blood counts (CBCs) to monitor platelet numbers before and after drug administration. |
Issue 3: Unexpected Bleeding Events
While Zalunfiban is designed for a favorable safety profile, all antiplatelet agents carry a risk of increased bleeding.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Dose-Related Effects | Higher doses of any antiplatelet agent will increase the risk of bleeding. In non-human primates, variable temporary bruising was observed.[7] Solution: If excessive bleeding is observed, consider performing a dose-response study to identify the optimal therapeutic window that balances efficacy and bleeding risk. |
| Model-Specific Bleeding | Some animal models, like the tail transection bleeding assay, can be prone to variability if not performed consistently.[12] Solution: Standardize the bleeding assessment model. For tail bleeding assays, ensure the cut is made at a consistent location and depth. |
| Combined Effects with Other Medications | If Zalunfiban is used in combination with other antithrombotic or anti-inflammatory drugs, there may be a synergistic effect on bleeding. Solution: If co-administering drugs, test each agent individually to understand its contribution to the bleeding phenotype. |
Data Presentation
Table 1: Pharmacodynamic Effects of Intramuscular RUC-4 (Zalunfiban) in Non-Human Primates
| Dose (mg/kg) | Time to Complete Inhibition of Platelet Aggregation | Duration of Action (Return of Platelet Aggregation) |
| 1.9 | ~15 minutes | 4.5 - 24 hours (dose-dependent) |
| 3.85 | ~15 minutes | 4.5 - 24 hours (dose-dependent) |
Data synthesized from preclinical studies.[1][2]
Table 2: Efficacy of RUC-2 and RUC-4 in Mouse Carotid Artery Thrombosis Model (FeCl3-induced)
| Treatment | Dose (mg/kg) | Route | Number of Mice with Occlusion / Total Mice |
| Saline (Control) | N/A | IP/IM | 19 / 19 |
| RUC-2 | 3.85 | IP | 0 / 8 |
| RUC-4 (Zalunfiban) | 1.2 | IM | 2 / 11 |
IP: Intraperitoneal, IM: Intramuscular. Data from a study by Li et al.[2]
Experimental Protocols
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
This protocol is a standard method for inducing thrombosis to test antiplatelet agents.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Surgically expose the common carotid artery.
-
Baseline Measurement: Place a flow probe around the artery to measure baseline blood flow.
-
Drug Administration: Administer Zalunfiban or vehicle control via the desired route (e.g., intramuscularly) at the predetermined dose and time before injury.
-
Thrombotic Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a set time (e.g., 3 minutes).
-
Monitoring: Continuously monitor blood flow using the flow probe until the vessel becomes fully occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).
-
Endpoint: The primary endpoint is the time to stable vessel occlusion.
2. Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a common ex vivo method to assess platelet function.
-
Blood Collection: Collect whole blood from the animal into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a blank.
-
Assay Procedure:
-
Place a sample of PRP into the aggregometer and establish a baseline.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
The aggregometer measures the change in light transmission as platelets aggregate.
-
-
Data Analysis: The extent of aggregation is typically measured as the maximum percentage change in light transmission. For drug-treated samples, the percent inhibition is calculated relative to the vehicle control.
Visualizations
Caption: Zalunfiban's mechanism of action on the platelet GP IIb/IIIa receptor.
Caption: General experimental workflow for preclinical testing of Zalunfiban.
References
- 1. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
- 5. Prehospital zalunfiban reduces cardiac events in STEMI patients [iheartfunction.com]
- 6. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 7. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in coronary artery anatomy affects consistency of cardiac damage after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in coronary artery anatomy affects consistency of cardiac damage after myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet kinetics in dogs treated with a glycoprotein IIb/IIIa peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
How to minimize bleeding risk with Zalunfiban in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing bleeding risk when using Zalunfiban in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zalunfiban and how does it relate to bleeding risk?
A1: Zalunfiban is a highly potent and specific antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.[2] By blocking this receptor, Zalunfiban prevents platelets from binding to fibrinogen and to each other, thereby inhibiting thrombus formation.[1][3] This potent antiplatelet effect is directly linked to the risk of bleeding, as platelet aggregation is a critical step in hemostasis.
Q2: What is the pharmacokinetic and pharmacodynamic profile of Zalunfiban and how does it influence bleeding?
A2: Zalunfiban is designed for rapid onset and short duration of action. After subcutaneous administration, it achieves near-complete platelet inhibition within 15 minutes.[2][3] Its antiplatelet effect has a half-life of approximately one to two hours, with platelet function returning to normal within about two to four hours.[4][5][6] This short duration is a key safety feature designed to minimize the window of bleeding risk, allowing for more controlled experiments and reducing the potential for prolonged bleeding complications compared to first-generation GPIIb/IIIa inhibitors.[7][8]
Q3: Is there a known dose-dependent relationship between Zalunfiban and bleeding risk in preclinical models?
A3: While specific preclinical bleeding data is not extensively published, a clinical Phase IIa study in STEMI patients demonstrated a dose-dependent effect of Zalunfiban on coronary and myocardial perfusion at doses of 0.075, 0.090, and 0.110 mg/kg.[5][9] It is reasonable to extrapolate that bleeding risk will also be dose-dependent. Higher doses leading to greater platelet inhibition are likely to be associated with an increased risk of bleeding. It is crucial to perform dose-ranging studies in your specific preclinical model to establish the optimal therapeutic window that balances antithrombotic efficacy with acceptable hemostasis.
Troubleshooting Guide: Managing Bleeding in Preclinical Models
Issue: Unexpected or excessive bleeding observed during or after Zalunfiban administration.
This guide provides a systematic approach to troubleshooting and mitigating bleeding risks in your preclinical experiments.
Step 1: Assess Experimental Parameters
-
Dose Verification: Double-check the calculated and administered dose of Zalunfiban. Ensure it is appropriate for the species and model being used.
-
Concomitant Medications: Review all other agents administered to the animal. Concomitant administration of other antithrombotic or anti-inflammatory drugs (e.g., heparin, P2Y12 inhibitors, NSAIDs) can potentiate the bleeding risk.[10]
-
Animal Model Health: Ensure the animals are healthy and do not have underlying conditions that could predispose them to bleeding (e.g., liver dysfunction, coagulopathies).
Step 2: Refine Experimental Protocol
-
Dose Adjustment: If bleeding is observed at a specific dose, consider reducing the dose in subsequent experiments. A dose-response study is highly recommended.
-
Route of Administration: Zalunfiban is designed for subcutaneous administration.[3] Ensure proper injection technique to avoid inadvertent intravascular administration, which could lead to a more rapid and intense peak effect and potentially higher bleeding risk.
-
Timing of Procedures: If surgical procedures are part of the experimental design, consider the timing relative to Zalunfiban's peak effect and duration of action. Whenever possible, perform invasive procedures when the antiplatelet effect is expected to be lower.
Step 3: Implement Monitoring Strategies
-
Hemostasis Assays: Incorporate assays to monitor platelet function and coagulation.
-
Platelet Aggregometry: Light Transmission Aggregometry (LTA) can be used to quantify the degree of platelet inhibition induced by Zalunfiban in response to agonists like ADP and thrombin receptor activating peptide (TRAP).[11][12]
-
Bleeding Time: Tail bleeding time or other standardized bleeding assays can provide a functional measure of hemostasis.
-
-
Hematological Parameters: Monitor complete blood counts (CBCs), paying close attention to platelet count and hematocrit. Although Zalunfiban is designed to minimize the risk of thrombocytopenia, monitoring is still a good practice.[2]
Data Summary Tables
Table 1: Zalunfiban Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Value | Reference |
| Mechanism of Action | Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor | [1][3] |
| Administration Route | Subcutaneous | [2][3] |
| Time to Maximal Effect | ~15 minutes | [2][3][6] |
| Duration of Effect | ~2-4 hours | [5][6] |
| Key Safety Feature | Short half-life to minimize bleeding risk | [8] |
Table 2: Clinical Bleeding Outcomes from the CELEBRATE Trial (Zalunfiban vs. Placebo)
| Bleeding Endpoint (GUSTO Criteria) | Zalunfiban | Placebo | p-value | Reference |
| Severe or Life-Threatening Bleeding | 1.2% | 0.8% | 0.40 | [4][7] |
| Mild-to-Moderate Bleeding | 6.4% | 2.5% | <0.05 | [4][7] |
Note: This data is from a human clinical trial and should be used as a general reference for the bleeding profile of Zalunfiban. Preclinical results may vary depending on the model and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Assessment of Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection: Collect whole blood from the preclinical model into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate or PPACK).[11]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust as necessary with platelet-poor plasma (PPP) to a standardized concentration (e.g., 250,000/µl).[12]
-
Incubation with Zalunfiban: Add varying concentrations of Zalunfiban or vehicle control to the PRP samples and incubate.
-
Agonist-Induced Aggregation: Place the PRP samples in an aggregometer. Add a platelet agonist such as ADP (e.g., 20 µM) or TRAP (e.g., 20 µM) to initiate aggregation.[12]
-
Data Recording and Analysis: Record the change in light transmission for at least 10 minutes. Analyze the primary slope and maximal aggregation to quantify the inhibitory effect of Zalunfiban.[11][12]
Protocol 2: Tail Bleeding Time Assay
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Zalunfiban Administration: Administer the specified dose of Zalunfiban or vehicle control subcutaneously.
-
Bleeding Induction: At a predetermined time point after administration, transect the distal portion of the tail (e.g., 2 mm from the tip) using a standardized blade.
-
Time Measurement: Immediately start a stopwatch.
-
Blotting: Gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
Endpoint: Stop the stopwatch when no new blood appears on the filter paper for a defined period. This is the bleeding time.
-
Cessation: If bleeding continues beyond a predetermined cutoff time (e.g., 15-20 minutes), apply gentle pressure to the tail tip to stop the bleeding.
Visualizations
Caption: Zalunfiban's mechanism of action on the platelet GPIIb/IIIa receptor.
Caption: Experimental workflow for assessing Zalunfiban's therapeutic window.
Caption: Troubleshooting decision tree for managing unexpected bleeding.
References
- 1. What is Zalunfiban used for? [synapse.patsnap.com]
- 2. celecor.com [celecor.com]
- 3. Zalunfiban - Wikipedia [en.wikipedia.org]
- 4. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 5. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 7. Prehospital zalunfiban reduces cardiac events in STEMI patients [iheartfunction.com]
- 8. jems.com [jems.com]
- 9. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleeding complications with glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Zalunfiban degradation products and their impact on assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the potential degradation of Zalunfiban and its impact on experimental assays. As specific degradation products of Zalunfiban are not publicly documented, this guide focuses on general principles and methodologies for identifying and mitigating potential issues.
Frequently Asked Questions (FAQs)
Q1: What is Zalunfiban and how does it work?
A1: Zalunfiban (also known as RUC-4) is an investigational antiplatelet drug classified as a glycoprotein IIb/IIIa inhibitor.[1][2] It is a small molecule designed for the emergency prehospital treatment of ST-elevation myocardial infarction (STEMI), a severe type of heart attack.[1][2] Its mechanism of action involves binding to the glycoprotein IIb/IIIa receptor on platelets, which prevents platelet aggregation induced by various activators.[1][2]
Q2: Are there known degradation products of Zalunfiban?
A2: Currently, there is no publicly available information detailing the specific degradation products of Zalunfiban. However, like many small molecule drugs, Zalunfiban may be susceptible to degradation under various environmental conditions.[3][4]
Q3: Why is it important to consider potential degradation of Zalunfiban in my research?
A3: The presence of unknown degradation products can have a significant impact on the quality and safety of the drug product.[5] For researchers, these degradants can interfere with analytical assays, leading to inaccurate quantification of Zalunfiban and unreliable experimental results.
Q4: How can Zalunfiban degradation products affect my assays?
A4: Degradation products can interfere with assays in several ways. In chromatography-based assays like HPLC, they may co-elute with the parent compound, leading to an overestimation of the Zalunfiban concentration. In immunoassays, degradation products might cross-react with the antibodies used for detection, potentially causing either falsely elevated or decreased results depending on the assay format and the nature of the interference.[5][6]
Q5: What are the typical conditions that can cause drug degradation?
A5: Common conditions that can lead to the degradation of small molecule drugs include exposure to acidic or basic pH (hydrolysis), oxidizing agents, high temperatures (thermal stress), and light (photolysis).[3][7]
Troubleshooting Guides
Troubleshooting Immunoassay Discrepancies
Issue: My Zalunfiban immunoassay results are inconsistent with other methods or clinical observations.
This could be due to interference from degradation products. Here’s a step-by-step guide to investigate this issue:
-
Sample Dilution Linearity Check:
-
Action: Perform serial dilutions of your sample and analyze each dilution.
-
Expected Outcome: The measured concentration of Zalunfiban, when corrected for the dilution factor, should be consistent across all dilutions.
-
Troubleshooting: If you observe a non-linear relationship, it may indicate the presence of an interfering substance, such as a degradation product.[5] The interference effect may diminish upon dilution.
-
-
Spike and Recovery Analysis:
-
Action: Spike a known amount of a Zalunfiban standard into your sample matrix and a control matrix (e.g., assay buffer).
-
Expected Outcome: The recovery of the spiked Zalunfiban in your sample matrix should be close to 100%.
-
Troubleshooting: A significantly lower or higher recovery percentage in the sample matrix compared to the control suggests that components in your sample are interfering with the assay.[8]
-
-
Comparison with an Alternative Method:
-
Action: Analyze the same samples using a different analytical method, preferably a stability-indicating chromatography method like HPLC-UV or LC-MS.
-
Expected Outcome: The results from both methods should be comparable.
-
Troubleshooting: A significant discrepancy between the immunoassay and the chromatography method strongly suggests interference in the immunoassay, as chromatography can separate the parent drug from its degradation products.[5]
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Zalunfiban
This protocol outlines a general procedure for intentionally degrading Zalunfiban to generate potential degradation products for further analysis.
Objective: To investigate the stability of Zalunfiban under various stress conditions and to generate its potential degradation products.
Materials:
-
Zalunfiban drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Zalunfiban in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H2O2.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid Zalunfiban powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid Zalunfiban powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as a newly developed stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Zalunfiban from its potential degradation products.
Methodology:
-
Instrument and Column Selection:
-
Use an HPLC system with a UV detector.
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of a phosphate buffer and acetonitrile, in an isocratic mode.
-
If separation is not achieved, a gradient elution program should be developed by varying the ratio of the organic solvent to the aqueous buffer over time.
-
-
Wavelength Selection:
-
Determine the wavelength of maximum absorbance (λmax) of Zalunfiban using a UV-Vis spectrophotometer. Set the HPLC's UV detector to this wavelength.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples generated from Protocol 1.
-
Adjust the mobile phase composition, flow rate, and column temperature to achieve adequate separation between the Zalunfiban peak and any new peaks corresponding to degradation products. The goal is to have a resolution of >1.5 between all peaks.
-
-
Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] Specificity is demonstrated by the ability to resolve the main drug peak from all degradation product peaks.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Zalunfiban
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 24 hours | Potential for hydrolysis of amide or other susceptible bonds. |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | Potential for hydrolysis of amide or other susceptible bonds. |
| Oxidation | 3% H2O2 at RT | 24 hours | Potential for oxidation of nitrogen or sulfur atoms. |
| Thermal Stress | 80°C (solid state) | 48 hours | Potential for thermally induced degradation. |
| Photolytic Stress | 1.2 million lux hours | Variable | Potential for degradation due to light exposure. |
Table 2: Potential Impact of Degradation Products on Different Assay Types
| Assay Type | Potential Impact | Rationale |
| HPLC-UV (non-stability indicating) | Overestimation of Zalunfiban | Degradation products may co-elute with the parent drug peak. |
| HPLC-UV (stability-indicating) | Accurate quantification | The method is designed to separate the parent drug from degradation products.[7][10] |
| LC-MS | Accurate quantification and identification of degradants | Provides separation and mass information to identify and quantify degradation products. |
| Competitive Immunoassay | Falsely high or low results | Degradants may or may not cross-react with the antibody, leading to inaccurate results. |
| Sandwich Immunoassay | Falsely low results | Degradants may bind to one of the antibodies, inhibiting the formation of the "sandwich" complex. |
Visualizations
Caption: Workflow for forced degradation studies of Zalunfiban.
Caption: Troubleshooting logic for inconsistent immunoassay results.
Caption: Impact of a cross-reacting degradant in a competitive immunoassay.
References
- 1. Zalunfiban - Wikipedia [en.wikipedia.org]
- 2. What is Zalunfiban used for? [synapse.patsnap.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pharmtech.com [pharmtech.com]
- 5. myadlm.org [myadlm.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
Navigating Zalunfiban Administration Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the dosage, administration, and experimental protocols for Zalunfiban (also known as RUC-4), a potent and selective platelet αIIbβ3 antagonist. This guide aims to facilitate the effective use of Zalunfiban in preclinical research by providing clear, species-specific data and addressing common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of Zalunfiban for different animal species?
A1: Published preclinical studies have established effective dosages for cynomolgus monkeys and mice. For cynomolgus monkeys (Macaca fascicularis), intravenous (IV), intramuscular (IM), and subcutaneous (SC) doses of 1.0, 1.93, and 3.86 mg/kg have been documented to achieve significant inhibition of platelet aggregation.[1] In mice, an intramuscular (IM) dose of 1.2 mg/kg has been shown to produce complete inhibition of platelet aggregation.[2]
Q2: I am working with rats and dogs. What is the appropriate dosage for these species?
A2: To date, specific preclinical dosage data for Zalunfiban in rats and dogs has not been extensively published. Researchers are advised to conduct preliminary dose-ranging studies to determine the optimal dose for their specific experimental model and endpoints. When designing these studies, it is recommended to consider interspecies allometric scaling principles as a starting point, followed by careful in-life monitoring for both efficacy and any potential adverse effects.
Q3: What is the mechanism of action of Zalunfiban?
A3: Zalunfiban is a selective antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[3] By binding to this receptor, it prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation, the final common pathway of thrombus formation.
Q4: How should Zalunfiban be prepared for administration?
A4: Zalunfiban is soluble in aqueous solutions. For administration, it is typically dissolved in a sterile, physiologically compatible vehicle such as saline. The concentration should be calculated to allow for the desired dose to be administered in a volume appropriate for the size of the animal and the route of administration.
Q5: What are the expected pharmacokinetic properties of Zalunfiban?
A5: In non-human primates, intramuscularly and subcutaneously administered Zalunfiban reaches peak blood levels within 5-15 minutes.[1] It has a relatively short half-life, with platelet function returning towards baseline in a dose-dependent manner, typically within a few hours.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Variable platelet inhibition between animals of the same species. | Differences in individual animal metabolism or absorption. Improper drug administration. | Ensure consistent and accurate administration technique. Consider a slightly larger sample size to account for individual variability. Verify the formulation and concentration of the Zalunfiban solution. |
| Unexpected bleeding at the injection site or other locations. | The dose may be too high for the specific animal model or individual animal. Concomitant use of other anticoagulants or antiplatelet agents. | Reduce the dosage in subsequent experiments. Carefully review the experimental protocol for any other medications that may affect hemostasis. Monitor animals closely for any signs of bleeding. |
| Lack of significant platelet aggregation inhibition. | The dose may be too low. Ineffective drug administration. Issues with the platelet aggregation assay. | Increase the dose in a stepwise manner in a pilot study. Confirm the administration route and technique. Validate the platelet aggregation assay with a known agonist and antagonist. |
| Difficulty in dissolving Zalunfiban. | Incorrect solvent or pH. | Refer to the manufacturer's instructions for solubility information. Ensure the solvent is of appropriate grade and pH. Gentle warming or sonication may aid in dissolution. |
Quantitative Data Summary
The following table summarizes the reported effective dosages of Zalunfiban in different animal species from preclinical studies.
| Animal Species | Route of Administration | Dosage (mg/kg) | Observed Effect | Reference |
| Cynomolgus Monkey (Macaca fascicularis) | Intravenous (IV) | 1.0, 1.93, 3.86 | Inhibition of platelet aggregation | [1] |
| Intramuscular (IM) | 1.0, 1.93, 3.86 | Complete inhibition of platelet aggregation within 15 minutes.[2][4] | [1][2][4] | |
| Subcutaneous (SC) | 1.0, 1.93, 3.86 | Inhibition of platelet aggregation | [1] | |
| Mouse | Intramuscular (IM) | 1.2 | Complete inhibition of platelet aggregation | [2] |
Experimental Protocols
Protocol 1: Intramuscular (IM) Administration of Zalunfiban in Mice
Objective: To achieve rapid and effective inhibition of platelet aggregation.
Materials:
-
Zalunfiban (RUC-4)
-
Sterile saline for injection
-
1 mL sterile syringes with 28-30 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Zalunfiban Preparation: Prepare a stock solution of Zalunfiban in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 1.2 mg/kg) in a small volume (e.g., 50 µL).
-
Administration:
-
Gently restrain the mouse.
-
Identify the quadriceps muscle in the hind limb.
-
Insert the needle into the muscle at a 90-degree angle.
-
Inject the calculated volume of Zalunfiban solution slowly and steadily.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring: Observe the mice for any signs of distress, bleeding from the injection site, or changes in behavior.
-
Pharmacodynamic Assessment: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, collect blood samples for the assessment of platelet aggregation using methods such as light transmission aggregometry.
Protocol 2: Subcutaneous (SC) Administration of Zalunfiban in Cynomolgus Monkeys
Objective: To evaluate the pharmacokinetic and pharmacodynamic profile of subcutaneously administered Zalunfiban.
Materials:
-
Zalunfiban (RUC-4)
-
Sterile saline for injection
-
Sterile syringes and needles appropriate for primate use
-
Animal scale or restraint device with a built-in scale
Procedure:
-
Animal Preparation: Ensure monkeys are appropriately fasted if required by the study design. Record the animal's body weight.
-
Zalunfiban Preparation: Prepare a sterile solution of Zalunfiban in saline at a concentration that allows for the administration of the target dose (e.g., 1.0, 1.93, or 3.86 mg/kg) in a suitable volume.
-
Administration:
-
The animal should be properly restrained by trained personnel.
-
Lift a fold of skin in the dorsal scapular region.
-
Insert the needle into the subcutaneous space, ensuring it has not entered the muscle tissue.
-
Administer the Zalunfiban solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring: Closely monitor the animal for any local reactions at the injection site, as well as systemic signs of toxicity or adverse effects.
-
Sample Collection: Collect blood samples at specified time points via a peripheral vein to determine Zalunfiban plasma concentrations (pharmacokinetics) and to assess platelet function (pharmacodynamics).
Visualizing the Mechanism and Workflow
To aid in the understanding of Zalunfiban's function and its application in a research setting, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Zalunfiban inhibits platelet aggregation by blocking the GPIIb/IIIa receptor.
Caption: A typical workflow for a preclinical study of Zalunfiban.
References
Validation & Comparative
A Comparative Guide to Platelet Inhibition: Zalunfiban vs. Tirofiban
This guide provides a detailed, objective comparison of Zalunfiban and Tirofiban, two potent antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, pharmacodynamics, and clinical efficacy, offering a clear perspective on their respective roles in antiplatelet therapy.
Introduction to GPIIb/IIIa Antagonism
Platelet aggregation is the final common pathway in thrombus formation. The GPIIb/IIIa receptor (also known as integrin αIIbβ3), when activated, binds to fibrinogen and von Willebrand factor, creating cross-links between platelets.[1][2] Blocking this receptor is a highly effective antithrombotic strategy.[1] Tirofiban is an established intravenous, small-molecule GPIIb/IIIa inhibitor used in acute coronary syndromes (ACS).[3][4] Zalunfiban is a next-generation, subcutaneously administered GPIIb/IIIa inhibitor developed for rapid, pre-hospital treatment of ST-elevation myocardial infarction (STEMI).[5][6]
Mechanism of Action: Distinct Approaches to Receptor Inhibition
Both drugs target the GPIIb/IIIa receptor but through different molecular interactions.
Tirofiban is a synthetic, non-peptide molecule that acts as a reversible, competitive antagonist.[1][3] It mimics the arginine-glycine-aspartic acid (RGD) sequence found in ligands like fibrinogen, binding directly to the receptor's ligand-binding pocket and physically obstructing the attachment of fibrinogen.[1]
Zalunfiban (also known as RUC-4) employs a unique, non-competitive mechanism.[5] It binds to the GPIIb/IIIa receptor and displaces a magnesium ion at the Metal Ion-Dependent Adhesion Site (MIDAS), which locks the receptor in an inactive conformation.[5] This prevents platelet aggregation induced by all known activators, including thrombin, thromboxane, and ADP.[5][6] This mechanism, which stabilizes the receptor's inactive state, is believed to reduce the risk of inducing conformational changes that can lead to the side effect of thrombocytopenia.[2][7]
Figure 1: GPIIb/IIIa signaling pathway and points of inhibition.
Pharmacodynamics and Efficacy: A Quantitative Comparison
Direct head-to-head clinical trials are limited; however, data from separate studies allow for a robust comparison of their platelet-inhibiting power. Zalunfiban's efficacy has been extensively studied using Light Transmission Aggregometry (LTA), while Tirofiban's performance is often reported as a percentage of platelet inhibition in various assays.
| Parameter | Zalunfiban | Tirofiban |
| Primary Agonist | ADP | ADP / Various |
| Assay Method | Light Transmission Aggregometry (LTA) | Platelet Aggregation Unit (PAU) / LTA |
| Reported Efficacy | 83.8% inhibition of primary slope (PS) vs. control[8] | >90% inhibition within 10 mins (high-dose)[9] |
| (PS: 10.9 LTU/min vs 69.6 LTU/min control)[8] | 87% - 95% inhibition (high-dose)[10] | |
| Primary Agonist | TRAP-6 (Thrombin Receptor Agonist) | P256 (Antibody) |
| Assay Method | Light Transmission Aggregometry (LTA) | LTA |
| Reported Efficacy | 83.1% inhibition of primary slope (PS) vs. control[8] | IC₅₀ = 93 nM [11] |
| (PS: 12.0 LTU/min vs 72.5 LTU/min control)[8] |
Table 1: Quantitative Comparison of Platelet Inhibition
Onset and Duration of Action
A key differentiator is the pharmacokinetic and pharmacodynamic profile, which dictates the clinical setting for each drug.
| Feature | Zalunfiban | Tirofiban |
| Administration Route | Subcutaneous (SC) Injection[5] | Intravenous (IV) Infusion[3] |
| Time to Max Effect | ~15 minutes[6][7] | <10 minutes (with high-dose bolus)[9] |
| Biological Half-life | ~1-2 hours[7][12] | ~2 hours[9][13] |
| Return to Baseline | ~4 hours[6] | 4 - 8 hours[9] |
Table 2: Pharmacokinetic and Administrative Profile Comparison
Zalunfiban is designed for rapid pre-hospital administration by first responders, with a fast onset and a short duration of action that reduces bleeding risk and allows for urgent cardiac surgery if needed.[6][7] Tirofiban's intravenous route is suited for in-hospital use where continuous, potent platelet inhibition is required during procedures like percutaneous coronary intervention (PCI).[3][14]
Experimental Protocols
Reproducibility and standardization are paramount in drug evaluation. The following section details the methodology for a key assay used to quantify the effects of these inhibitors.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Detailed Protocol (based on Zalunfiban evaluation[8]):
-
Blood Collection: Whole blood is drawn from subjects into collection tubes containing an anticoagulant, such as 3.2% trisodium citrate (TSC) or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK).
-
PRP Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
PPP Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Incubation: PRP samples are incubated with either the test compound (Zalunfiban) at various concentrations or a vehicle control.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar. After establishing a baseline reading, an agonist such as ADP or Thrombin Receptor Agonist Peptide (TRAP) is added to induce aggregation.
-
Data Analysis: The instrument records the change in light transmission over time. Key parameters extracted include maximal aggregation (MA) and the primary slope (PS) of the aggregation curve, representing the initial rate of aggregation.[8] The percentage of inhibition is calculated relative to the vehicle control.
Figure 2: Experimental workflow for Light Transmission Aggregometry.
Clinical and Safety Considerations
Zalunfiban: The Phase 3 CELEBRATE trial demonstrated that pre-hospital administration of Zalunfiban in STEMI patients improved the patency of the infarct-related artery and reduced a composite of adverse clinical outcomes at 30 days, including death, stroke, and heart failure.[7][15][16] While it increased the incidence of mild-to-moderate bleeding, it did not significantly increase severe or life-threatening bleeding compared to placebo.[7]
Tirofiban: Tirofiban is indicated for patients with ACS, including those managed medically and those undergoing PCI.[3] Like other GPIIb/IIIa inhibitors, its use is associated with an increased risk of bleeding.[13] A notable class effect is drug-induced thrombocytopenia, a rare but serious complication.[17] The risk of thrombocytopenia with Tirofiban is thought to be immune-mediated, potentially triggered by drug-induced conformational changes in the GPIIb/IIIa receptor that create new epitopes.[2]
Conclusion
Zalunfiban and Tirofiban are both highly effective inhibitors of the final common pathway of platelet aggregation. However, they are distinguished by their mechanisms, administration routes, and intended clinical use.
-
Tirofiban is an established intravenous agent for in-hospital management of ACS, offering potent and reversible platelet inhibition. Its mechanism is competitive antagonism at the ligand binding site.
-
Zalunfiban represents a significant innovation, designed for pre-hospital STEMI care. Its subcutaneous administration, rapid onset, short duration, and unique allosteric mechanism of action provide a novel therapeutic option aimed at reducing ischemic time and improving outcomes from the earliest point of medical contact.[6][7][15]
The choice between these agents is dictated by the clinical scenario. Future research, including direct comparative effectiveness studies, will further delineate their respective roles in the management of thrombotic diseases.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tirofiban - Wikipedia [en.wikipedia.org]
- 5. Zalunfiban - Wikipedia [en.wikipedia.org]
- 6. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 7. CELEBRATE: Zalunfiban, a Novel Glycoprotein IIb/IIIa Inhibitor, Helps in STEMI | tctmd.com [tctmd.com]
- 8. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aggrastathdb.com [aggrastathdb.com]
- 10. Platelet inhibition by increased tirofiban dosing during primary coronary angioplasty for ST elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet glycoprotein IIb/IIIa blockade with tirofiban: effect on aggregation caused by P256, an antibody to human IIb/IIIa receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CELEBRATE: Prehospital Platelet Inhibitor Zalunfiban Hits Mark in STEMI | tctmd.com [tctmd.com]
- 13. Aggrastat (tirofiban) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Inhibition of platelet function by abciximab or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New subcutaneous drug improves outcomes in STEMI patients - Medical Conferences [conferences.medicom-publishers.com]
- 16. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Zalunfiban and Other GPIIb/IIIa Inhibitors in ST-Segment Elevation Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, zalunfiban, with other established agents in the same class: abciximab, tirofiban, and eptifibatide. The focus is on the efficacy and safety of these drugs in the critical early management of ST-Segment Elevation Myocardial Infarction (STEMI), a severe form of heart attack. The information is compiled from major clinical trials to support research and development in cardiovascular therapeutics.
Executive Summary
Zalunfiban, a subcutaneously administered GPIIb/IIIa inhibitor, has demonstrated promising results in the recent Phase 3 CeleBrate trial, showing a significant improvement in the primary efficacy endpoint compared to placebo in the pre-hospital setting for STEMI patients.[1][2][3][4] This positions it as a potential paradigm shift in the early management of STEMI, offering a more rapid and accessible treatment option compared to the intravenously administered legacy GPIIb/IIIa inhibitors. While direct head-to-head trials are lacking, this guide synthesizes data from key clinical trials of zalunfiban, abciximab, tirofiban, and eptifibatide to provide a comparative overview of their performance.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from pivotal clinical trials of each GPIIb/IIIa inhibitor in the context of early STEMI treatment.
Table 1: Efficacy Outcomes
| Drug (Trial) | Primary Efficacy Endpoint | Pre-PCI TIMI Grade 2/3 Flow | Post-PCI TIMI Grade 3 Flow | Major Adverse Cardiovascular Events (MACE) |
| Zalunfiban (CeleBrate) | Improved hierarchical proportional odds model ranking of 7 endpoints (OR 0.79, p=0.028)[3] | Data on pre-PCI TIMI flow not explicitly reported as a primary outcome, but improved patency of the infarct-related artery was noted.[3] | Not reported as a primary outcome. | 13.3% in the zalunfiban group were free of major adverse clinical endpoints vs. 9.8% in the placebo group.[3] |
| Tirofiban (On-TIME 2) | Lower residual ST-segment deviation 1 hour post-PCI (3.6 mm vs 4.8 mm, p=0.003)[5] | Higher pre-PCI TIMI 2/3 flow (not explicitly quantified in the main publication) | Not reported as a primary outcome. | 5.8% in the tirofiban group vs. 8.6% in the placebo group (OR 0.65, p=0.04)[6] |
| Abciximab (MISTRAL) | No significant difference in complete ST-segment elevation resolution post-PCI (70.3% vs 65.8%, p=0.49)[7] | Tended to be higher in the ambulance group (46.8% vs 35%, p=0.08)[7] | No significant difference (70.3% vs 65.8%, p=0.49)[7] | Similar rates in both groups at 1 and 6 months.[7] |
| Eptifibatide (TITAN-TIMI 34) | Significantly lower pre-PCI corrected TIMI frame count (77.5 vs 84.3, p=0.049)[8][9] | Trended higher in the early eptifibatide group (46.2% vs 36.6%, p=0.087)[10] | No significant difference (87% vs 89%)[10] | No significant difference in 30-day mortality or reinfarction.[10] |
Table 2: Safety Outcomes (Bleeding Events)
| Drug (Trial) | Major Bleeding | Minor Bleeding |
| Zalunfiban (CeleBrate) | Similar between zalunfiban and placebo groups.[3] | Increased in the zalunfiban group compared to placebo.[3] |
| Tirofiban (On-TIME 2) | No significant difference (4% vs 3%, p=0.36)[5] | No significant difference (6.1% vs 4.4%, p=0.23)[6] |
| Abciximab (MISTRAL) | Not explicitly reported, but no significant safety concerns were raised. | Not explicitly reported. |
| Eptifibatide (TITAN-TIMI 34) | No excess of TIMI major or minor bleeding (6.9% vs 7.8%)[8][9] | Included in the combined major/minor bleeding endpoint. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Zalunfiban (CeleBrate Trial)
-
Study Design: A Phase 3, prospective, double-blind, randomized, placebo-controlled, international multicenter trial.[1]
-
Patient Population: 2,467 patients with suspected STEMI.[3]
-
Intervention: A single subcutaneous injection of zalunfiban (0.11 mg/kg or 0.13 mg/kg) or placebo administered at the first point of medical contact (home, ambulance, or emergency department).[3]
-
Primary Efficacy Endpoint: A hierarchical proportional odds model ranking seven clinical outcomes from worst to best: all-cause death, stroke, recurrent myocardial infarction (MI), acute stent thrombosis, new-onset or rehospitalization for heart failure, larger infarct size, or no endpoint through 30 days.[3]
-
Primary Safety Endpoint: Occurrence of major bleeding.[3]
Tirofiban (On-TIME 2 Trial)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[5]
-
Patient Population: 984 patients with STEMI who were candidates for primary percutaneous coronary intervention (PCI).[5]
-
Intervention: Pre-hospital administration of a high-bolus dose of tirofiban (25 µg/kg) or placebo, in addition to aspirin, heparin, and a 600 mg loading dose of clopidogrel.[5]
-
Primary Endpoint: The extent of residual ST-segment deviation one hour after PCI.[5]
-
Secondary Endpoints: Included a composite of death, recurrent MI, urgent target vessel revascularization, or thrombotic bailout at 30 days.[6]
Abciximab (MISTRAL Study)
-
Study Design: A prospective, randomized, double-blind study.[7]
-
Patient Population: 256 patients with acute STEMI.[7]
-
Intervention: Abciximab administered either in the ambulance or in the catheterization laboratory.[7]
-
Primary Endpoint: Complete (>70%) ST-segment elevation resolution (STR) after primary PCI.[7]
-
Secondary Endpoints: Included TIMI flow rates before and after PCI.[7]
Eptifibatide (TITAN-TIMI 34 Trial)
-
Study Design: A randomized, open-label, multicenter trial.
-
Patient Population: 343 patients with STEMI intended for primary PCI.[8]
-
Intervention: Early administration of eptifibatide in the emergency department (ED) versus later administration in the cardiac catheterization laboratory (CCL).[8]
-
Primary Endpoint: Pre-PCI corrected TIMI frame count (cTFC).[8]
-
Secondary Endpoints: Included pre-PCI TIMI flow grade and TIMI myocardial perfusion grade.[9]
Mandatory Visualization
GPIIb/IIIa Inhibitor Signaling Pathway
Caption: GPIIb/IIIa inhibitor mechanism of action.
Generalized Experimental Workflow for Pre-hospital STEMI Trials
Caption: Generalized workflow of a pre-hospital STEMI clinical trial.
References
- 1. Phase 3 Study of Novel Anti-Platelet Drug for Heart Attack Reports Positive Topline Results - CeleCor Therapeutics [celecor.com]
- 2. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications [prnewswire.com]
- 3. CELEBRATE: Zalunfiban vs. Placebo at First Medical Contact in Patients With STEMI? - American College of Cardiology [acc.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Prehospital initiation of tirofiban in patients with ST-elevation myocardial infarction undergoing primary angioplasty (On-TIME 2): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ongoing Tirofiban in Myocardial Infarction Evaluation 2 Trial - American College of Cardiology [acc.org]
- 7. Prehospital abciximab in ST-segment elevation myocardial infarction: results of the randomized, double-blind MISTRAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early initiation of eptifibatide in the emergency department before primary percutaneous coronary intervention for ST-segment elevation myocardial infarction: results of the Time to Integrilin Therapy in Acute Myocardial Infarction (TITAN)-TIMI 34 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time to Integrilin Therapy in Acute Myocardial Infarction - American College of Cardiology [acc.org]
A Comparative Analysis of Zalunfiban and Eptifibatide: A New Generation Antiplatelet Agent Challenging an Established Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors remain a critical tool, particularly in the acute management of cardiovascular events. This guide provides a detailed comparative analysis of two key players in this class: Zalunfiban, a novel, subcutaneously administered agent, and Eptifibatide, an established intravenous therapy. This objective comparison, supported by available experimental data and clinical trial outcomes, aims to equip researchers and drug development professionals with a thorough understanding of their respective profiles.
Executive Summary
Zalunfiban and Eptifibatide are both potent inhibitors of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation. However, they differ significantly in their molecular structure, route of administration, and pharmacokinetic profiles, leading to distinct clinical applications. Zalunfiban, designed for pre-hospital emergency use, offers rapid, potent, and reversible platelet inhibition following a single subcutaneous injection. Eptifibatide, a synthetic cyclic heptapeptide administered intravenously, has a long-standing presence in the in-hospital management of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).
This guide will delve into a detailed comparison of their mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial data, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Both Zalunfiban and Eptifibatide exert their antiplatelet effect by targeting the GPIIb/IIIa receptor on the surface of platelets. This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this interaction, these drugs prevent platelet aggregation induced by various agonists, including thrombin, adenosine diphosphate (ADP), and collagen.
Zalunfiban is a small molecule inhibitor that binds to the GPIIb/IIIa receptor, displacing the magnesium ion at the receptor's Metal Ion-Dependent Adhesion Site (MIDAS) and locking the receptor in an inactive conformation. This unique mechanism is reported to contribute to its potent and predictable antiplatelet effect.
Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake. It mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, competitively and reversibly binding to the GPIIb/IIIa receptor to block fibrinogen binding.
In Vitro Potency Showdown: Zalunfiban Demonstrates Enhanced Platelet Inhibition Over Parent Compound RUC-2
For Immediate Release
A comprehensive analysis of in vitro studies reveals that Zalunfiban (RUC-4), a novel antiplatelet agent, exhibits greater potency in inhibiting platelet aggregation compared to its parent compound, RUC-2. Both molecules, developed as glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors, are designed to prevent the final common pathway of platelet aggregation, a critical step in the formation of blood clots. Experimental data from head-to-head comparisons indicate that Zalunfiban is approximately 20% more potent than RUC-2 in inhibiting ADP-induced platelet aggregation.[1][2]
The enhanced potency of Zalunfiban, coupled with its significantly higher aqueous solubility, underscores its development as a promising therapeutic agent for acute coronary syndromes.[1][2] This guide provides a detailed comparison of the in vitro potency of Zalunfiban versus RUC-2, supported by experimental data and detailed methodologies for the key assays employed.
Quantitative Comparison of In Vitro Potency
The in vitro potency of Zalunfiban and RUC-2 was primarily assessed by their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.
| Compound | IC50 (ADP-induced platelet aggregation) | Reference |
| Zalunfiban (RUC-4) | 57 ± 10 nmol/L | [1] |
| RUC-2 | 95 ± 20 nmol/L | [1] |
Table 1: Comparison of IC50 values for Zalunfiban and RUC-2 in inhibiting ADP-induced platelet aggregation in citrated platelet-rich plasma.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both Zalunfiban and RUC-2 exert their antiplatelet effects by targeting the GP IIb/IIIa receptor, an integrin found on the surface of platelets.[3][4][5] This receptor is crucial for platelet aggregation as it binds to fibrinogen, which then acts as a bridge between adjacent platelets.
The unique mechanism of action for this class of compounds involves binding to the GP IIb/IIIa receptor and displacing the magnesium ion (Mg2+) from its metal ion-dependent adhesion site (MIDAS).[6] This action effectively locks the receptor in an inactive conformation, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists such as ADP, thrombin, and thromboxane.[3][4][5]
Experimental Protocols
The determination of the in vitro potency of Zalunfiban and RUC-2 relies on standardized experimental procedures. The primary assay used is Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for assessing platelet function.[7] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through, which is detected by a photometer.[7][8][9]
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.[8]
-
Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to separate the PRP from red and white blood cells.[9] The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) and is used to set the 100% light transmission baseline.[9]
-
Platelet Count Adjustment: The platelet count in the PRP may be adjusted to a standardized concentration (e.g., 250,000 platelets/µL) using autologous PPP.
-
Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of the test compound (Zalunfiban or RUC-2) or a vehicle control for a specified period at 37°C.[10]
-
Induction of Aggregation: A platelet agonist, such as ADP (e.g., at a final concentration of 5 µM), is added to the PRP in an aggregometer cuvette with constant stirring at 37°C.[1]
-
Measurement of Aggregation: The change in light transmission is recorded over time. The maximum aggregation is determined and compared to the control.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the maximal platelet aggregation compared to the vehicle control is determined as the IC50 value.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celecor.com [celecor.com]
- 4. Current and Future Roles of Glycoprotein IIb–IIIa Inhibitors in Primary Angioplasty for ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jems.com [jems.com]
- 6. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. tandfonline.com [tandfonline.com]
Benchmarking Zalunfiban's Safety Profile Against Existing Antithrombotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Zalunfiban, an investigational antiplatelet agent, with established antithrombotic therapies. The information is supported by data from key clinical trials and outlines standard experimental protocols for assessing the safety of such agents.
Introduction to Zalunfiban
Zalunfiban (RUC-4) is a novel, subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.[1][2] Its mechanism of action involves blocking the final common pathway of platelet aggregation, making it a potent inhibitor of thrombus formation.[1] Designed for pre-hospital administration in patients with ST-segment elevation myocardial infarction (STEMI), its rapid onset and short duration of action are key pharmacological features.[2][3] A critical aspect of its design was to minimize the risk of thrombocytopenia, a known side effect of other GPIIb/IIIa inhibitors.[2]
Comparative Safety Data
The following tables summarize the key safety endpoints from major clinical trials of Zalunfiban and other widely used antithrombotic agents in the setting of acute coronary syndromes (ACS). It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in patient populations, concomitant medications, and definitions of bleeding events.
Bleeding Events
Bleeding is the most common and critical adverse event associated with antithrombotic therapy. The GUSTO (Global Use of Strategies to Open Occluded Coronary Arteries) classification is frequently used to categorize the severity of bleeding in clinical trials.
Table 1: Comparison of GUSTO Bleeding Rates in Major Clinical Trials
| Drug/Treatment Arm | Trial | Patient Population | GUSTO Severe/Life-Threatening Bleeding | GUSTO Moderate Bleeding | GUSTO Mild/Moderate Bleeding |
| Zalunfiban | CELEBRATE | STEMI | 1.2%[4] | - | 6.4%[4] |
| Placebo | CELEBRATE | STEMI | 0.8%[4] | - | 2.5%[4] |
| Ticagrelor | PLATO | ACS | 2.9%[5][6] | - | - |
| Clopidogrel | PLATO | ACS | 3.1%[5][6] | - | - |
| Abciximab (48h infusion) | GUSTO IV-ACS | NSTE-ACS | 1.2% (TIMI Major) | - | - |
| Placebo | GUSTO IV-ACS | NSTE-ACS | <1.2% (TIMI Major) | - | - |
Note: The CELEBRATE trial reported combined "mild-or-moderate" bleeding. The GUSTO IV-ACS trial used the TIMI classification for major bleeding.
The Thrombolysis in Myocardial Infarction (TIMI) bleeding criteria are another widely used classification system.
Table 2: Comparison of TIMI Bleeding Rates in Major Clinical Trials
| Drug/Treatment Arm | Trial | Patient Population | TIMI Major Bleeding (Non-CABG) | TIMI Minor Bleeding (Non-CABG) |
| Prasugrel | TRITON-TIMI 38 | ACS with PCI | 2.4%[7] | - |
| Clopidogrel | TRITON-TIMI 38 | ACS with PCI | 1.8%[7] | - |
| Eptifibatide (Early ED) | TITAN-TIMI 34 | STEMI with PCI | 6.9% | - |
| Eptifibatide (CCL) | TITAN-TIMI 34 | STEMI with PCI | 7.8% | - |
| Ticagrelor | PLATO | ACS | 7.9% | - |
| Clopidogrel | PLATO | ACS | 7.7%[5] | - |
Thrombocytopenia
Thrombocytopenia, a decrease in platelet count, is a known complication of GPIIb/IIIa inhibitors.
Table 3: Incidence of Thrombocytopenia
| Drug/Drug Class | Trial/Source | Incidence of Thrombocytopenia |
| Zalunfiban | Phase 2A Study | Not observed[8] |
| GPIIb/IIIa Inhibitors (Abciximab, Eptifibatide, Tirofiban) | Meta-analysis | Profound thrombocytopenia (<20,000/μL) in <1% of patients on first course[9] |
| Abciximab | BRAVE-3 | 1.5% (profound thrombocytopenia)[10] |
| Placebo | BRAVE-3 | 0% (profound thrombocytopenia)[10] |
Experimental Protocols
The safety assessment of novel antithrombotic agents like Zalunfiban involves a series of preclinical and clinical evaluations.
Preclinical Safety Assessment
Standard preclinical safety evaluation for anticoagulants includes single and repeat-dose toxicity studies in animal models, safety pharmacology studies (e.g., cardiovascular and central nervous system assessments), and genotoxicity assays.[11]
In Vitro Platelet Aggregation Assay
This assay is fundamental in assessing the potency and mechanism of action of antiplatelet agents.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected in an anticoagulant. Platelet-poor plasma (PPP) is obtained by a second, higher-speed centrifugation.[12]
-
Assay Procedure: A sample of PRP is placed in an aggregometer cuvette with a stir bar at 37°C.[12] The baseline light transmittance is set using PPP.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide) is added to the PRP to induce aggregation.[12]
-
Measurement: As platelets aggregate, the light transmittance through the PRP increases, and this change is recorded over time to determine the extent and rate of aggregation.[12]
-
Inhibitor Testing: The assay is repeated with the PRP pre-incubated with the antiplatelet agent (e.g., Zalunfiban) to determine its inhibitory effect on agonist-induced aggregation.
In Vivo Bleeding Time Assay
This animal model assesses the in vivo effect of an antithrombotic agent on hemostasis.
Methodology:
-
Animal Model: Mice are commonly used for this assay.[13][14]
-
Drug Administration: The test compound is administered to the animals at various doses.
-
Bleeding Induction: A standardized injury is induced, typically by transecting a small portion of the tail.[13][14]
-
Measurement: The duration of bleeding is measured until cessation. Blood loss can also be quantified.[13][14]
-
Data Analysis: The bleeding times in the treated groups are compared to a vehicle-treated control group to assess the anticoagulant effect of the drug.[15]
Visualizing Mechanisms and Workflows
Mechanism of Action of Different Antithrombotic Classes
Caption: Simplified signaling pathway of platelet aggregation and targets of different antithrombotic agents.
Experimental Workflow for Antithrombotic Safety Assessment
Caption: A typical workflow for the safety assessment of a new antithrombotic drug.
Conclusion
Zalunfiban, as a subcutaneously administered GPIIb/IIIa inhibitor, demonstrates a promising safety profile in the context of pre-hospital STEMI treatment. Data from the CELEBRATE trial indicates that while there is an increase in mild-to-moderate bleeding compared to placebo, the rates of severe or life-threatening bleeding are not significantly elevated.[1][4] Furthermore, the design of Zalunfiban appears to mitigate the risk of thrombocytopenia, a significant concern with older intravenous GPIIb/IIIa inhibitors.
When benchmarked against other potent antiplatelet agents, the safety profile of Zalunfiban appears competitive. For instance, the rates of GUSTO severe bleeding with ticagrelor and clopidogrel in the PLATO trial were higher than that observed with Zalunfiban in the CELEBRATE trial, although direct comparisons are challenging.[4][5][6] The risk of major bleeding with prasugrel in the TRITON-TIMI 38 trial was also notable.[7]
The development of Zalunfiban with its unique route of administration and safety characteristics could represent a significant advancement in the early management of STEMI. Further research and real-world data will be crucial to fully elucidate its place in the armamentarium of antithrombotic therapies.
References
- 1. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
- 2. Prehospital zalunfiban reduces cardiac events in STEMI patients [iheartfunction.com]
- 3. Rapid zalunfiban treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Bleeding complications with the P2Y12 receptor antagonists clopidogrel and ticagrelor in the PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Efficacy and safety of abciximab versus tirofiban in addition to ticagrelor in STEMI patients undergoing primary percutaneous intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Preclinical safety evaluation of low molecular weight heparin-deoxycholate conjugates as an oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Reproducibility of Zalunfiban's Antiplatelet Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet effects of Zalunfiban, a novel glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, with a focus on the reproducibility of its effects across different laboratory and clinical settings. The information is compiled from in vitro studies, Phase I, Phase IIa, and the recently concluded Phase III CELEBRATE clinical trial.
Executive Summary
Zalunfiban is a subcutaneously administered, fast-acting antiplatelet agent designed for early treatment of ST-segment elevation myocardial infarction (STEMI).[1][2] As a direct inhibitor of the GPIIb/IIIa receptor, it blocks the final common pathway of platelet aggregation.[3] This guide demonstrates that Zalunfiban exhibits a consistent and reproducible high-grade inhibition of platelet function across various studies and patient populations, including healthy volunteers, patients with stable coronary artery disease, and those experiencing STEMI.[2][4] Its rapid onset of action (within 15 minutes) and short half-life (approximately 1 to 2 hours) are key features observed across different clinical trials.[5]
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Zalunfiban is a second-generation GPIIb/IIIa inhibitor.[2] The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface. Upon platelet activation by various agonists like adenosine diphosphate (ADP), thrombin, or thromboxane A2, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation.
By binding to the GPIIb/IIIa receptor, Zalunfiban prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation regardless of the initial activation stimulus.[3] This broad-spectrum inhibition is a key differentiator from other antiplatelet agents like P2Y12 inhibitors (e.g., clopidogrel, selatogrel) which only block the ADP-mediated pathway of platelet activation.[6]
Experimental Protocols for Assessing Antiplatelet Effects
The antiplatelet effects of Zalunfiban have been consistently evaluated using two primary methods across different studies: Light Transmission Aggregometry (LTA) and the VerifyNow assay.
Light Transmission Aggregometry (LTA)
LTA is considered the gold-standard for in vitro assessment of platelet function. The methodology across the cited studies generally follows these steps:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant. The choice of anticoagulant, either 3.2% trisodium citrate (TSC) or D-Phe-Pro-Arg-chloromethyl ketone dihydrochloride (PPACK), can influence the results for some antiplatelet agents.[6][7]
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a consistent level (e.g., 250,000/µl).[8]
-
Incubation with Inhibitor: Zalunfiban or a vehicle control is added to the PRP and incubated.
-
Addition of Agonist: Platelet aggregation is induced by adding an agonist such as ADP or Thrombin Receptor Activating Peptide (TRAP).[7][9]
-
Measurement: The change in light transmission through the PRP sample is measured over time as platelets aggregate. The primary slope (rate of aggregation) and maximal aggregation are key parameters recorded.[7]
VerifyNow Assay
The VerifyNow system is a point-of-care, whole-blood assay used to measure platelet reactivity. The specific cartridge used for assessing GPIIb/IIIa inhibitors like Zalunfiban is the PRU (P2Y12 Reaction Units) test, which can be adapted to measure the effects of other inhibitors.[2]
-
Blood Collection: A whole blood sample is collected.
-
Assay Cartridge: The blood is added to a cartridge containing fibrinogen-coated beads and a platelet agonist.
-
Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the agglutination of the fibrinogen-coated beads.
Reproducibility of Antiplatelet Effects: A Data-Driven Comparison
The following tables summarize the quantitative data on Zalunfiban's antiplatelet effects from various studies, demonstrating the reproducibility of its activity across different experimental conditions and patient populations.
Table 1: In Vitro Inhibition of Platelet Aggregation by Zalunfiban
| Study Reference | Anticoagulant | Agonist | Zalunfiban Concentration | Inhibition of Platelet Aggregation (%) |
| Curry et al. (2023)[7] | PPACK | ADP | Cmax | ~80% (Primary Slope) |
| Curry et al. (2023)[7] | PPACK | TRAP | Cmax | >80% (Primary Slope) |
| Curry et al. (2023)[7] | TSC | ADP | Cmax | >80% (Primary Slope) |
| Curry et al. (2023)[7] | TSC | TRAP | Cmax | >80% (Primary Slope) |
| van 't Hof et al. (2023)[6] | PPACK | TRAP | High Dose | >80% |
| van 't Hof et al. (2023)[6] | TSC | ADP | All Concentrations | More effective than Selatogrel |
| van 't Hof et al. (2023)[6] | TSC | TRAP | All Concentrations | More effective than Selatogrel |
Data presented as approximate values based on published figures and descriptions.
The in vitro data consistently show that Zalunfiban is a potent inhibitor of platelet aggregation induced by both ADP and TRAP, with over 80% inhibition at clinically relevant concentrations.[6][7] Notably, its efficacy is maintained in the presence of different anticoagulants, a factor that can affect the performance of other antiplatelet agents.[6][7]
Table 2: Clinical Studies on Zalunfiban's Antiplatelet Effects
| Study | Population | Assay | Zalunfiban Dose | Key Findings |
| Phase I[1] | Healthy Volunteers & Stable CAD Patients | Not specified | Subcutaneous injection | Rapid, high-grade, limited-duration platelet inhibition. Well tolerated. |
| Phase IIa (CEL-02)[2] | STEMI Patients | VerifyNow | 0.075 - 0.110 mg/kg | Dose-dependent inhibition of platelet function within 15 minutes. |
| CELEBRATE (Phase III)[5][10] | STEMI Patients | Not specified | 0.110 mg/kg & 0.130 mg/kg | Rapid onset of action (<15 mins). Half-life of ~1-2 hours. Significantly improved clinical outcomes. |
CAD: Coronary Artery Disease; STEMI: ST-segment Elevation Myocardial Infarction.
The clinical data from Phase I, IIa, and III trials corroborate the in vitro findings, demonstrating a consistent and predictable pharmacodynamic profile for Zalunfiban. The rapid onset of potent platelet inhibition is a hallmark feature observed across all patient populations studied.[1][2][5] The dose-dependent nature of the inhibition seen in the Phase IIa study further supports the reliability of its antiplatelet effect.[2]
Comparison with an Alternative: Zalunfiban vs. Selatogrel
A direct in vitro comparison between Zalunfiban and Selatogrel, a P2Y12 antagonist, highlights the distinct mechanisms and breadths of their antiplatelet activity.
| Feature | Zalunfiban (GPIIb/IIIa Inhibitor) | Selatogrel (P2Y12 Inhibitor) |
| Mechanism of Action | Blocks the final common pathway of platelet aggregation.[3] | Specifically blocks the P2Y12 receptor, inhibiting ADP-mediated platelet activation.[6] |
| Inhibition of ADP-induced Aggregation | Potent inhibitor.[7] | Potent inhibitor.[8] |
| Inhibition of TRAP-induced Aggregation | Potent inhibitor, demonstrating dose-related inhibition.[6] | Low impact, with less than 20% inhibition at all tested doses.[6] |
| Effect of Anticoagulant (TSC vs. PPACK) | Similar inhibition in both.[7] | Greater inhibition in PPACK.[6][7] |
This comparison underscores that while both drugs are effective against ADP-induced aggregation, Zalunfiban offers broader protection by also potently inhibiting thrombin-mediated platelet activation, a critical pathway in the pathophysiology of thrombotic events.[7]
Conclusion
The available data from a range of in vitro and clinical studies consistently demonstrate the reproducible and potent antiplatelet effects of Zalunfiban. Its broad-spectrum inhibition of the final common pathway of platelet aggregation, rapid onset of action, and predictable pharmacodynamics make it a reliable agent for the early management of STEMI. The reproducibility of its effects across different laboratory settings and patient populations provides a strong foundation for its clinical use.
References
- 1. celecor.com [celecor.com]
- 2. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CELEBRATE: Prehospital Platelet Inhibitor Zalunfiban Hits Mark in STEMI | tctmd.com [tctmd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. CELEBRATE: Zalunfiban vs. Placebo at First Medical Contact in Patients With STEMI? - American College of Cardiology [acc.org]
A Comparative Guide: Correlating In Vitro Data with In Vivo Efficacy of the Novel Antiplatelet Agent Zalunfiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiplatelet agent Zalunfiban, correlating its in vitro properties with its in vivo efficacy. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for critical assays, and visualizes complex biological pathways and workflows to offer a clear and objective overview of Zalunfiban's performance profile.
Executive Summary
Zalunfiban (formerly RUC-4) is a next-generation, subcutaneously administered inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It is being developed for the early treatment of ST-segment elevation myocardial infarction (STEMI), a severe type of heart attack.[1][4] Zalunfiban's unique mechanism of action involves locking the GPIIb/IIIa receptor in an inactive state, which prevents platelet aggregation mediated by all known platelet activators.[2][5][6] This guide will delve into the preclinical in vitro data that formed the basis for its clinical development and correlate these findings with the observed in vivo efficacy in clinical trials.
In Vitro Profile of Zalunfiban
The in vitro characterization of Zalunfiban has been crucial in establishing its potency and mechanism of action as a GPIIb/IIIa inhibitor. Key studies have focused on its ability to inhibit platelet aggregation in response to various agonists.
Inhibition of Platelet Aggregation
Light Transmission Aggregometry (LTA) has been a primary method to quantify the inhibitory effect of Zalunfiban on platelet function. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the drug required to inhibit platelet aggregation by 50%.
| Agonist | Anticoagulant | IC50 (nM) | Species | Notes |
| ADP | Citrate | 54 ± 13 | Human | Baseline IC50 in platelet-rich plasma (PRP).[7] |
| ADP | Citrate + Aspirin | 40 ± 9 | Human | IC50 was not significantly affected by concomitant aspirin use.[7] |
| ADP | PPACK | 102 ± 22 | Human | IC50 was higher in PRP from blood anticoagulated with PPACK.[7] |
| TRAP | Citrate | 66 ± 25 | Human | Thrombin Receptor Activating Peptide (TRAP) induced aggregation.[7] |
| TRAP | PPACK | 122 ± 17 | Human | IC50 was higher in PRP from blood anticoagulated with PPACK.[7] |
Table 1: In Vitro Inhibition of Human Platelet Aggregation by Zalunfiban
Comparison with an Alternative Antiplatelet Agent: Selatogrel
A head-to-head in vitro comparison between Zalunfiban and Selatogrel, a P2Y12 receptor antagonist, highlights their distinct inhibitory profiles. While both are effective against ADP-induced aggregation, Zalunfiban demonstrates broader and more potent inhibition against thrombin-induced aggregation, a critical pathway in thrombosis.[8][9][10][11]
| Agonist | Drug | Concentration | Inhibition of Primary Slope of Aggregation (%) | Anticoagulant |
| ADP | Zalunfiban | Cmax | Equivalent to Selatogrel | PPACK |
| TRAP | Zalunfiban | Cmax | Significantly greater than Selatogrel | PPACK |
| ADP | Selatogrel | Low-Mid | Greater inhibition of Maximal Aggregation (MA) than Zalunfiban | PPACK |
| TRAP | Selatogrel | All | Less than 20% inhibition | Not Specified |
Table 2: In Vitro Comparison of Zalunfiban and Selatogrel on Platelet Aggregation[4][8][9][10][11]
In Vivo Efficacy of Zalunfiban
Clinical studies have demonstrated a clear correlation between the potent in vitro antiplatelet activity of Zalunfiban and its in vivo efficacy in patients with STEMI.
Dose-Dependent Improvement in Coronary Blood Flow
A post hoc analysis of the Phase IIa CEL-02 study revealed a dose-dependent improvement in coronary artery patency and myocardial perfusion in STEMI patients treated with Zalunfiban prior to percutaneous coronary intervention (PCI).[7][12]
| Zalunfiban Dose (mg/kg) | TIMI Flow Grade 2 or 3 (%) | TIMI Flow Grade 3 (%) |
| 0.075 | 14.3 (1/7) | 14.3 (1/7) |
| 0.090 | 66.7 (6/9) | 55.6 (5/9) |
| 0.110 | 87.5 (7/8) | 75.0 (6/8) |
Table 3: Dose-Response of Zalunfiban on TIMI Flow Grade in STEMI Patients[12]
Rapid Onset and Short Duration of Action
A key feature of Zalunfiban is its rapid onset of action, achieving maximal platelet inhibition within 15 minutes of subcutaneous administration.[1][5] This is coupled with a short half-life, with platelet function returning to normal within approximately 4 hours, which may reduce the risk of bleeding complications.[5][7]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol provides a general overview of the LTA method used to assess the in vitro efficacy of antiplatelet agents.
Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., 3.8% sodium citrate or PPACK).
-
Platelet agonists (e.g., ADP, TRAP, collagen).
-
Test compound (Zalunfiban).
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Add the test compound (Zalunfiban at various concentrations) or vehicle control to the PRP and incubate for a specified time at 37°C with stirring.
-
Aggregation Induction: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time. The primary slope and maximal aggregation are key parameters measured.
-
IC50 Calculation: Determine the concentration of the test compound that inhibits the aggregation response by 50%.
Visualizing the Science
Zalunfiban's Mechanism of Action: Signaling Pathway
Caption: Zalunfiban blocks the final common pathway of platelet aggregation.
Experimental Workflow: In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing platelet aggregation using LTA.
Conclusion
The data presented in this guide demonstrates a strong correlation between the potent and broad-spectrum in vitro antiplatelet activity of Zalunfiban and its observed in vivo efficacy in improving coronary blood flow in STEMI patients. Its rapid onset and short duration of action, first characterized in preclinical studies, are key attributes for its intended use in the pre-hospital setting. The comparative in vitro data suggests a potential advantage for Zalunfiban in inhibiting thrombin-induced platelet aggregation compared to agents with a more targeted mechanism of action. These findings underscore the importance of robust in vitro characterization in predicting the clinical utility of novel antiplatelet therapies.
References
- 1. celecor.com [celecor.com]
- 2. celecor.com [celecor.com]
- 3. diagramresearch.com [diagramresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 6. CeleCor Presents Clinical Trial Results of Zalunfiban (RUC-4), a Novel Platelet GPIIb/IIIa Inhibitor, in STEMI Patients - CRTonline [crtonline.org]
- 7. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zalunfiban Dihydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Zalunfiban dihydrochloride, ensuring the safety of laboratory personnel and environmental protection.
Researchers and drug development professionals handling this compound are responsible for its proper disposal to mitigate potential hazards. This guide provides a procedural overview based on available safety data and general laboratory chemical waste management principles. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1] Avoid the formation of dust and aerosols.[1] In case of a spill, prevent the chemical from entering drains and avoid discharge into the environment.[1]
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, animal feed, or seeds.[1]
For detailed operational steps, a systematic approach should be followed:
-
Waste Identification and Segregation : Identify all waste containing this compound. As this compound contains chlorine, it should be classified as a halogenated organic compound. It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment and disposal.[2][3][4] Do not mix with other waste categories such as acids, bases, or oxidizers.[2]
-
Container Selection and Labeling : Use appropriate, leak-proof, and sealed containers for waste collection.[5][6] The containers should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[7] Ensure containers are compatible with the chemical.
-
Storage : Store waste containers in a designated and well-ventilated satellite accumulation area at or near the point of generation.[8] Keep containers tightly closed except when adding waste.[2][9]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5] Provide them with accurate information about the waste composition.
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to materials and containers that have come into contact with this compound.
| Material Type | Disposal Guidance |
| Contaminated Labware and PPE | Disposable items such as gloves, bench paper, and other materials contaminated with this compound should be collected in a labeled, sealed plastic bag or container for solid hazardous waste.[2] |
| Empty Containers | Containers that held this compound can be triple-rinsed with a suitable solvent.[1][10] The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[1] |
| Combustible Packaging | For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1] |
Experimental Protocol: Decontamination of Glassware
For the decontamination of glassware that has been in contact with this compound, the following triple-rinse procedure should be followed:
-
Initial Rinse : Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. The choice of solvent should be guided by laboratory safety protocols and compatibility with the waste stream.
-
Collect Rinsate : Collect all rinsate from the three rinses into a designated halogenated solvent waste container.
-
Final Wash : After the triple rinse, the glassware can be washed with soap and water.
-
Disposal of Rinsate : The collected rinsate must be disposed of as hazardous chemical waste through your institution's EHS-approved disposal route.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Zalunfiban Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Zalunfiban dihydrochloride, a potent and selective platelet αIIbβ3 antagonist.[1][2][3] Given that this compound is an investigational agent, detailed public information on its handling is limited.[4] Therefore, these recommendations are based on the available Safety Data Sheet (SDS) and established best practices for handling potent pharmaceutical compounds.[5][6] Adherence to institutional and national safety regulations is mandatory.
Personal Protective Equipment (PPE)
A thorough risk assessment considering the quantity, physical form (solid or solution), and specific laboratory procedure is critical in determining the appropriate level of PPE. The following table summarizes recommended PPE for various activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double gloving (e.g., nitrile gloves). - Disposable sleeves. - Tightly fitting safety goggles with side-shields (if not using a full-face respirator).[6] | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential to prevent exposure.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile).[6] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[5] Engineering controls are the primary means of protection.[7] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[5] |
Operational Plan: Handling and Disposal Workflow
A systematic approach is essential for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a designated, clearly labeled, and restricted-access area.
-
The compound should be kept at 4°C in a sealed container, away from moisture. For solutions in solvent, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[1]
2. Handling and Preparation:
-
All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood or a containment primary engineering control (C-PEC) like a Class II Biological Safety Cabinet.[6][7][8]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
For solution preparation, add solvents slowly and in a controlled manner. If precipitation occurs, heating and/or sonication may be used to aid dissolution.[1][2]
3. Spill Management:
-
A spill kit with appropriate PPE, absorbent materials, and cleaning agents should be readily available.[8]
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6]
4. First Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[9][10]
-
Dispose of waste through a certified hazardous waste vendor in accordance with all applicable federal, state, and local regulations.[5][9][11]
-
Use designated, leak-proof, and clearly labeled containers for different types of waste.[12]
| Waste Type | Disposal Container and Procedure |
| Unused/Expired Compound | - Collect in a sealed, compatible container. - Label clearly as "Hazardous Waste" with the chemical name. - Arrange for disposal through a certified hazardous waste vendor.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[5] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[5][8] |
| Sharps (needles, syringes) | - Dispose of in a puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste".[8] - Do not recap, bend, or break needles.[8] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available. Researchers should refer to the specific protocols provided with purchased reagents or develop their own based on the intended application, incorporating the safety measures outlined in this guide. For reference, in vitro studies have used solvents such as DMSO, while in vivo studies in Cynomolgus monkeys have involved subcutaneous and intramuscular administration at doses ranging from 1 to 3.86 mg/kg.[1][2]
Visual Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. About zalunfiban - CeleCor Therapeutics [celecor.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. escopharma.com [escopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. ph.health.mil [ph.health.mil]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
